Etrasimod
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3NO3/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGWUTBTXDYMND-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206123-37-6 | |
| Record name | Etrasimod [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206123376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etrasimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETRASIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WH8495MMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etrasimod's Mechanism of Action on Sphingosine-1-Phosphate (S1P) Receptors: A Technical Guide
Introduction
Etrasimod is an oral, once-daily, selective sphingosine-1-phosphate (S1P) receptor modulator developed for the treatment of moderately to severely active ulcerative colitis and other immune-mediated inflammatory diseases.[1][2] Its therapeutic effect is primarily driven by its specific interactions with a subset of S1P receptor subtypes, which play a crucial role in regulating immune cell trafficking. This guide provides an in-depth examination of this compound's molecular mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.
Core Mechanism: Selective S1P Receptor Modulation
Sphingosine-1-phosphate is a signaling lipid that mediates a wide range of cellular processes by binding to five distinct G protein-coupled receptors (GPCRs): S1P₁ through S1P₅.[3] this compound is designed for selective modulation, targeting specific receptor subtypes to achieve a focused therapeutic effect while minimizing potential off-target activities.
This compound selectively activates S1P₁, S1P₄, and S1P₅ receptors.[4] In preclinical pharmacology studies, it has demonstrated no detectable agonist or antagonist activity on S1P₂ or S1P₃.[5] This selectivity is critical, as activity at S1P₂ and S1P₃ has been associated with adverse effects in non-selective S1P modulators. This compound acts as a full agonist at the S1P₁ receptor and as a partial agonist at S1P₄ and S1P₅.
Quantitative Data: Receptor Potency and Efficacy
The interaction of this compound with human S1P receptors has been quantified through various in vitro functional assays. The following tables summarize the key parameters of potency (EC₅₀) and maximal efficacy (Eₘₐₓ) from these studies.
Table 1: Functional Potency (EC₅₀) of this compound at Human S1P Receptors
| Receptor Subtype | Assay Type | EC₅₀ (nM) | Reference |
| S1P₁ | β-Arrestin Recruitment | 6.1 | |
| GTPγS Binding | 16.0 | ||
| cAMP Inhibition | 10.0 | ||
| S1P₄ | β-Arrestin Recruitment | 147 | |
| S1P₅ | β-Arrestin Recruitment | 24.4 | |
| S1P₂ | Agonist/Antagonist Activity | No Activity Detected | |
| S1P₃ | Agonist/Antagonist Activity | No Activity Detected |
Table 2: Functional Efficacy (Eₘₐₓ) of this compound at Human S1P Receptors
| Receptor Subtype | Agonist Type | Relative Efficacy (% of S1P Response) | Reference |
| S1P₁ | Full Agonist | Not explicitly quantified, defined as full agonism | |
| S1P₄ | Partial Agonist | 63% | |
| S1P₅ | Partial Agonist | 73% |
Primary Pharmacodynamic Effect: Lymphocyte Sequestration
The primary therapeutic mechanism of this compound stems from its action on the S1P₁ receptor on lymphocytes.
-
Normal Lymphocyte Egress: In a healthy state, a concentration gradient of S1P exists between the high levels in blood and lymph and the low levels within secondary lymphoid organs (SLOs) like lymph nodes. Lymphocytes, which express S1P₁ on their surface, are guided by this gradient to exit the SLOs and enter circulation.
-
This compound's Functional Antagonism: this compound, by acting as a potent S1P₁ agonist, binds to these receptors on lymphocytes. This sustained activation leads to the profound internalization and degradation of the S1P₁ receptors.
-
Lymphocyte Retention: With the S1P₁ receptors removed from their surface, lymphocytes become insensitive to the S1P gradient and are unable to egress from the lymph nodes. This effectively traps them within the lymphoid tissue.
This sequestration of lymphocytes, particularly pathogenic T cells, reduces their number in peripheral circulation and consequently limits their infiltration into inflamed tissues, such as the colon in ulcerative colitis, thereby reducing inflammation.
References
- 1. Efficacy and safety of the S1PR modulator this compound in the treatment of moderately to severely active ulcerative colitis during the induction phase: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Selective Sphingosine 1-Phosphate Receptor Modulator this compound Regulates Lymphocyte Trafficking and Alleviates Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Etrasimod: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etrasimod (APD334) is a next-generation, oral, selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2][3] This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug development. The guide details the pharmacological profile of this compound, including its binding affinities and functional activity at S1P receptor subtypes. Furthermore, it outlines key experimental protocols for assessing S1P receptor modulation and provides an overview of the synthetic route to this compound.
Discovery and Development
This compound was discovered by Arena Pharmaceuticals and is currently under development by Pfizer following its acquisition of Arena.[4] It was designed as a next-generation S1P receptor modulator with an optimized pharmacological profile, aiming for improved efficacy and safety in the treatment of immune-mediated inflammatory diseases. Clinical development has demonstrated the potential of this compound in treating conditions such as ulcerative colitis.
Mechanism of Action: S1P Receptor Modulation
This compound is a selective agonist of S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5). It has minimal activity on S1P3 and no detectable activity on S1P2. The therapeutic effects of this compound are believed to be mediated by its action on S1P1, which plays a crucial role in lymphocyte trafficking. By acting as a functional antagonist, this compound internalizes S1P1 receptors on lymphocytes, sequestering them in the lymph nodes. This reduces the number of circulating lymphocytes available to migrate to sites of inflammation.
Signaling Pathways
The binding of this compound to S1P receptors initiates a cascade of intracellular signaling events. The primary pathway involves the activation of G proteins, leading to downstream effects such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. Another important pathway is the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.
digraph "Etrasimod_Signaling_Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Signaling Pathway", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, rankdir=LR];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fixedsize=true, width=2, height=0.7];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes
this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
S1PR [label="S1P Receptor\n(S1P1, S1P4, S1P5)", fillcolor="#FBBC05", fontcolor="#202124"];
G_protein [label="G-protein Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Adenylyl_Cyclase [label="Adenylyl Cyclase\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cAMP [label="Decreased cAMP", fillcolor="#F1F3F4", fontcolor="#202124"];
beta_arrestin [label="β-arrestin\nRecruitment", fillcolor="#34A853", fontcolor="#FFFFFF"];
Internalization [label="Receptor\nInternalization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Lymphocyte_Sequestration [label="Lymphocyte\nSequestration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
this compound -> S1PR [label="Binds to"];
S1PR -> G_protein [label="Activates"];
G_protein -> Adenylyl_Cyclase [label="Inhibits"];
Adenylyl_Cyclase -> cAMP [label="Leads to"];
S1PR -> beta_arrestin [label="Promotes"];
beta_arrestin -> Internalization [label="Mediates"];
Internalization -> Lymphocyte_Sequestration [label="Results in"];
}
Figure 2: A generalized workflow for the synthesis of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
-
Objective: To determine the potency and efficacy of this compound in activating S1P receptors.
-
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaCl).
-
This compound at varying concentrations.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
Microplates.
-
Procedure:
-
Prepare a reaction mixture containing cell membranes, GDP, and varying concentrations of this compound in the assay buffer.
-
Incubate the mixture to allow for ligand binding.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate to allow for [35S]GTPγS binding to activated G-proteins.
-
Terminate the reaction and capture the membrane-bound radioactivity using SPA beads.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Data are analyzed to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and internalization. A common method is the PathHunter® assay, which utilizes enzyme fragment complementation.
-
Objective: To quantify the ability of this compound to induce β-arrestin recruitment to S1P receptors.
-
Materials:
-
Cells co-expressing the S1P receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
This compound at varying concentrations.
-
Cell culture medium.
-
Detection reagents containing the substrate for the complemented enzyme.
-
Luminometer.
-
Procedure:
-
Plate the engineered cells in a microplate.
-
Treat the cells with varying concentrations of this compound.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents.
-
Incubate to allow for the enzymatic reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The signal intensity is proportional to the amount of β-arrestin recruited.
cAMP Inhibition Assay
This assay measures the ability of a GPCR agonist to inhibit the production of cyclic AMP (cAMP), typically stimulated by forskolin, which directly activates adenylyl cyclase.
-
Objective: To assess the functional consequence of Gαi/o-coupled S1P receptor activation by this compound.
-
Materials:
-
Cells expressing the S1P receptor of interest.
-
This compound at varying concentrations.
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Cell lysis buffer.
-
Procedure:
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate to allow for cAMP accumulation.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a suitable detection kit.
-
The level of cAMP inhibition is inversely proportional to the activity of this compound.
```dot
digraph "Experimental_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for In Vitro Pharmacological Assays", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fixedsize=true, width=2.5, height=0.8];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes
start [label="Start: Prepare Reagents\n& Cell Cultures", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
assay_prep [label="Assay Preparation:\nPlate cells or membranes", fillcolor="#FBBC05", fontcolor="#202124"];
compound_add [label="Compound Addition:\nAdd varying concentrations\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"];
incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"];
detection [label="Detection Step", fillcolor="#34A853", fontcolor="#FFFFFF"];
data_acq [label="Data Acquisition:\n(Luminescence, Scintillation,\netc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="Data Analysis:\n(EC50, Emax determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="End: Pharmacological\nCharacterization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
start -> assay_prep;
assay_prep -> compound_add;
compound_add -> incubation;
incubation -> detection;
detection -> data_acq;
data_acq -> analysis;
analysis -> end;
}
References
- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-2-(7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 3. (R)-2-(7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid|(R)-2-(7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid| Ambeed [ambeed.com]
- 4. 4-ChloroMethyl-1-cyclopentyl-2-trifluoroMethyl-benzene | 957208-65-0 [chemicalbook.com]
Etrasimod: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etrasimod is an orally bioavailable, selective sphingosine-1-phosphate (S1P) receptor modulator developed for the treatment of immune-mediated inflammatory diseases.[1] It has received approval for the treatment of moderately to severely active ulcerative colitis in adults.[2][3] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental findings.
Chemical Structure and Properties
This compound is a synthetic organic heterotricyclic compound.[2] Its chemical structure is characterized by a 1,2,3,4-tetrahydrocyclopenta[b]indole core substituted with carboxymethyl and [4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy groups.[2]
Chemical Structure of this compound
![]()
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid | |
| Molecular Formula | C₂₆H₂₆F₃NO₃ | |
| Molecular Weight | 457.5 g/mol | |
| CAS Number | 1206123-37-6 | |
| Appearance | Solid | |
| Water Solubility | 0.000477 mg/mL (Predicted) | |
| logP | 5.73 (Predicted) | |
| pKa (Strongest Acidic) | 4.26 (Predicted) | |
| Protein Binding | 97.9% |
This compound is often supplied as this compound arginine, a salt form that is a white, off-white to light brown solid and is slightly soluble in water.
Mechanism of Action and Signaling Pathways
This compound is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptors 1, 4, and 5 (S1P₁, S1P₄, and S1P₅). It has minimal activity on S1P₃ and no detectable activity on S1P₂. The therapeutic effects of this compound in ulcerative colitis are thought to be mediated by the reduction of lymphocyte migration into the intestines.
By acting as a functional antagonist at the S1P₁ receptor, this compound blocks the ability of lymphocytes to egress from lymph nodes, leading to a reduction in the number of circulating lymphocytes in the peripheral blood. This sequestration of lymphocytes prevents their migration to sites of inflammation.
Pharmacokinetics and Pharmacodynamics
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Source |
| Time to Cmax (Tmax) | ~4 hours (range 2 to 8 hours) | |
| Steady State | Reached within 7 days | |
| Mean Apparent Volume of Distribution (Vd) | 66 (24) L | |
| Plasma Protein Binding | 97.9% | |
| Mean Plasma Elimination Half-life (t₁/₂) | ~30 hours | |
| Apparent Steady-State Oral Clearance | ~1 L/h |
Metabolism and Excretion:
This compound is primarily metabolized in the liver by oxidation and dehydrogenation, mediated mainly by CYP2C8, CYP2C9, and CYP3A4, with minor contributions from other enzymes. Approximately 82% of a radioactive dose is recovered in the feces and 5% in the urine.
Pharmacodynamics:
This compound causes a dose-dependent reduction in peripheral blood lymphocyte counts. In clinical studies, mean lymphocyte counts decreased to about 50% of baseline at 2 weeks and were maintained during treatment. After discontinuation, the median time for lymphocyte counts to return to the normal range was 2.6 weeks.
Key Experimental Protocols
The efficacy and safety of this compound have been evaluated in several key clinical trials, most notably the ELEVATE UC 52 and ELEVATE UC 12 Phase 3 studies.
ELEVATE UC 52 and ELEVATE UC 12 Study Design
-
Objective: To assess the efficacy and safety of this compound 2 mg once daily for the treatment of moderately to severely active ulcerative colitis.
-
Study Design: These were multicenter, randomized, double-blind, placebo-controlled trials.
-
Population: Adults with moderately to severely active ulcerative colitis who had an inadequate response, loss of response, or intolerance to at least one conventional, biologic, or Janus kinase (JAK) inhibitor therapy.
-
Intervention: Patients were randomized (2:1) to receive either this compound (2 mg once daily) or a matching placebo.
-
Primary Endpoint: Clinical remission at week 12 (ELEVATE UC 12) and at week 12 and week 52 (ELEVATE UC 52).
Pharmacokinetic Assessments in Clinical Trials:
Plasma concentrations of this compound were assessed at various time points, including pre-dose and post-dose on day 1, and at trough levels at subsequent weeks throughout the study.
Quantitative Data
Table 3: In Vitro Activity of this compound
| Parameter | Receptor | Cell Line | Value | Source |
| IC₅₀ | S1P₁ | CHO cells | 1.88 nM | |
| EC₅₀ | Human S1P₁ | 0.093 nM | ||
| EC₅₀ | Mouse S1P₁ | 0.44 nM | ||
| EC₅₀ | Rat S1P₁ | 0.32 nM | ||
| EC₅₀ | Dog S1P₁ | 0.34 nM | ||
| EC₅₀ | Monkey S1P₁ | 0.32 nM | ||
| EC₅₀ (β-arrestin assay) | S1P₁ | 6.1 nM | ||
| EC₅₀ (β-arrestin assay) | S1P₄ | 147 nM | ||
| EC₅₀ (β-arrestin assay) | S1P₅ | 24.4 nM |
Table 4: Human Pharmacokinetic Parameters (at recommended dosage)
| Parameter | Value | Source |
| Steady-State Cmax | 113 (27.5) ng/mL | |
| Steady-State AUCτ | 2162 (488) ng*h/mL |
Conclusion
This compound is a selective S1P receptor modulator with a well-defined chemical structure and a favorable pharmacokinetic and pharmacodynamic profile. Its mechanism of action, involving the sequestration of lymphocytes in lymph nodes, has demonstrated clinical efficacy in the treatment of moderately to severely active ulcerative colitis. The data presented in this guide, from its fundamental chemical properties to the outcomes of pivotal clinical trials, provide a comprehensive technical overview for professionals in the field of drug development and research.
References
Etrasimod's Affinity for S1P Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Etrasimod is a next-generation, oral, selective sphingosine-1-phosphate (S1P) receptor modulator. It demonstrates high affinity and functional activity at S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5), while showing minimal to no activity at S1P2 and S1P3. This selectivity profile is critical to its mechanism of action in treating immune-mediated diseases by reducing the egress of lymphocytes from lymph nodes. This technical guide provides an in-depth overview of this compound's binding and functional characteristics at its target receptors, detailed experimental methodologies for assessing these interactions, and a summary of the associated signaling pathways.
Quantitative Analysis of this compound's Receptor Affinity and Potency
The binding affinity and functional potency of this compound for its target S1P receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its activity at S1P1, S1P4, and S1P5.
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Notes |
| Human S1P1 | β-arrestin Recruitment | EC50 | 6.1 | Full agonist.[1] |
| Human S1P1 | [35S]-GTPγS Binding | EC50 | 5.48 | --- |
| Human S1P1 | Radioligand Binding | Ki | 0.73 | Competitive binding assay using [3H]-ozanimod. |
| Human S1P4 | β-arrestin Recruitment | EC50 | 147 | Partial agonist.[1] |
| Human S1P5 | β-arrestin Recruitment | EC50 | 24.4 | Partial agonist.[1] |
| Human S1P5 | [35S]-GTPγS Binding | EC50 | ~55 | Potency is approximately 10-fold weaker than for S1P1.[2] |
| Human S1P5 | Radioligand Binding | Ki | 7.1 | Competitive binding assay using [3H]-ozanimod. |
EC50 (Half-maximal effective concentration): Represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. It is a common measure of a drug's potency.
Ki (Inhibition constant): Indicates the binding affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity.
Experimental Protocols
The characterization of this compound's interaction with S1P receptors involves several key in vitro assays. The following are detailed methodologies for these experiments.
Radioligand Displacement Assay
This assay measures the binding affinity (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of this compound for S1P1 and S1P5.
Materials:
-
Cell membranes prepared from cells overexpressing the human S1P receptor of interest (e.g., CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [3H]-ozanimod).[2]
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) to the Ki.
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to Gα subunits is quantified.
Objective: To determine the potency (EC50) and efficacy of this compound in activating G-proteins coupled to S1P1 and S1P5.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[35S]-GTPγS.
-
GDP.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filter plates.
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add this compound at various concentrations to the membrane suspension.
-
Initiate the reaction by adding [35S]-GTPγS.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C to allow for [35S]-GTPγS binding to activated Gα subunits.
-
Terminate the reaction. For filtration assays, this involves rapid filtration. For SPA-based assays, the reaction stops upon addition of a stop solution.
-
Quantify the amount of bound [35S]-GTPγS using a scintillation counter.
-
Plot the data as a function of this compound concentration to determine the EC50 and maximal effect (Emax).
β-Arrestin Recruitment Assay
This cell-based functional assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Objective: To determine the potency (EC50) and efficacy of this compound in inducing β-arrestin recruitment to S1P1, S1P4, and S1P5.
Materials:
-
A cell line engineered to co-express the S1P receptor of interest and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
This compound at various concentrations.
-
Cell culture medium.
-
A detection reagent specific for the reporter system.
-
A plate reader capable of detecting the reporter signal (e.g., luminescence or fluorescence).
Procedure:
-
Plate the engineered cells in a microplate and incubate overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate for a sufficient time to allow for β-arrestin recruitment (e.g., 60-90 minutes).
-
Add the detection reagent according to the manufacturer's protocol.
-
Measure the signal using a plate reader.
-
Analyze the dose-response curve to determine the EC50 and Emax values.
Signaling Pathways and Visualizations
This compound's therapeutic effects are mediated through the modulation of specific S1P receptor signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Workflow for determining this compound's binding affinity.
S1P1 receptor signaling cascade.
S1P1 exclusively couples to the Gi/o family of G-proteins. Activation of S1P1 by this compound leads to the inhibition of adenylyl cyclase and the activation of downstream pathways such as PI3K/Akt and Ras/Raf/MEK/ERK, which are crucial for cell survival and proliferation. β-arrestin is also recruited to the activated receptor, contributing to ERK activation and receptor internalization.
S1P4 receptor signaling cascade.
S1P4 couples to both Gi/o and G12/13 G-proteins. Through Gi, it can activate phospholipase C (PLC) and the ERK pathway. Coupling to G12/13 leads to the activation of the small GTPase RhoA, which plays a significant role in regulating cytoskeletal dynamics and cell motility.
S1P5 receptor signaling cascade.
Similar to S1P4, S1P5 couples to Gi/o and G12/13 G-proteins. Its activation via Gi can lead to the inhibition of adenylyl cyclase. S1P5 signaling is particularly important in the trafficking of Natural Killer (NK) cells and in promoting the survival and differentiation of oligodendrocytes in the central nervous system.
References
Etrasimod's Role in Lymphocyte Trafficking and Sequestration: A Technical Guide
Introduction
Etrasimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that has demonstrated efficacy in the treatment of immune-mediated inflammatory diseases, such as ulcerative colitis.[1][2] Its therapeutic effect is primarily attributed to its ability to modulate lymphocyte trafficking, leading to the sequestration of these immune cells within lymph nodes and a subsequent reduction in their infiltration into inflamed tissues.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in lymphocyte trafficking and sequestration, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action: S1P Receptor Modulation
This compound selectively targets S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5).[1] It acts as a full agonist at the S1P1 receptor and a partial agonist at S1P4 and S1P5 receptors, with no significant activity at S1P2 or S1P3. The interaction with the S1P1 receptor on lymphocytes is central to its mechanism of action.
Under normal physiological conditions, lymphocytes egress from secondary lymphoid organs, such as lymph nodes, following a concentration gradient of S1P, which is higher in the blood and lymph compared to the lymphoid tissue. This process is dependent on the surface expression of the S1P1 receptor on lymphocytes. This compound, by binding to and activating the S1P1 receptor, causes its internalization and degradation. This functional antagonism prevents lymphocytes from sensing the S1P gradient, effectively trapping them within the lymph nodes. This sequestration leads to a reduction in the number of circulating lymphocytes, particularly T cells and B cells, available to migrate to sites of inflammation.
Quantitative Data on this compound's Pharmacodynamics
The pharmacodynamic effects of this compound have been quantified in both preclinical and clinical studies, demonstrating a dose-dependent reduction in peripheral lymphocyte counts and potent receptor activity.
Receptor Activity
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Species |
| S1P1 | β-arrestin recruitment | EC50 | 6.1 | Human |
| EC50 | 3.65 | Mouse | ||
| EC50 | 4.19 | Dog | ||
| EC50 | 8.7 | Monkey | ||
| S1P1 Internalization | IC50 | 1.88 | CHO Cells | |
| [³⁵S]-GTPγS Binding | Potency | 5.48 | Human | |
| S1P4 | β-arrestin recruitment | EC50 | 147 | Human |
| S1P5 | β-arrestin recruitment | EC50 | 24.4 | Human |
| [³⁵S]-GTPγS Binding | Potency | ~54.8 | Human |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration. Data compiled from.
Effect on Lymphocyte Counts
| Study Population | Dose | Time Point | Parameter | Result |
| Healthy Volunteers | 2 mg and 3 mg QD for 21 days | Day 21 | Median reduction in lymphocyte count | ~67% |
| Healthy Volunteers | 3 mg single dose | ~15 hours post-dose | Decrease in total peripheral blood lymphocyte count | 52.5% of baseline |
| Healthy Volunteers | 5 mg single dose | ~11 hours post-dose | Decrease in total peripheral blood lymphocyte count | 35.9% of baseline |
| Ulcerative Colitis Patients | 2 mg QD | Week 2 | Reduction in mean lymphocyte count | ~50% of baseline |
| Healthy Chinese Adults | 1 mg multiple dose | Nadir | Mean percentage change in lymphocyte count from baseline | -45.68% |
| Healthy Chinese Adults | 2 mg multiple dose | Nadir | Mean percentage change in lymphocyte count from baseline | -65.93% |
| Healthy Chinese Adults | 2 mg/3 mg multiple dose | Nadir | Mean percentage change in lymphocyte count from baseline | -73.01% |
QD: Once daily. Data compiled from.
Upon discontinuation of this compound, lymphocyte counts generally return to baseline levels within one to two weeks.
Effect on Lymphocyte Subsets
In clinical trials for ulcerative colitis (ELEVATE UC 52 and ELEVATE UC 12), this compound treatment led to rapid reductions from baseline in various lymphocyte subsets by week 2, with these reductions maintained throughout the treatment period. The affected subsets include:
-
Total T cells (CD3+)
-
T helper cells (CD3+CD4+)
-
Cytotoxic T cells (CD3+CD8+)
-
B cells (CD3-CD19+)
Notably, T helper cells have shown greater sensitivity to this compound compared to cytotoxic T lymphocytes. Innate immune cells, such as natural killer cells and monocytes, are generally not affected.
Signaling Pathways
The binding of this compound to S1P receptors 1, 4, and 5 initiates a cascade of intracellular signaling events. The primary signaling pathways are mediated by heterotrimeric G proteins.
References
- 1. The Selective Sphingosine 1-Phosphate Receptor Modulator this compound Regulates Lymphocyte Trafficking and Alleviates Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of Ulcerative Colitis: Analysis of Infection Events from the ELEVATE UC Clinical Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
Preclinical Efficacy of Etrasimod in Murine Models of Colitis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etrasimod (APD334) is a next-generation, oral, selective sphingosine-1-phosphate (S1P) receptor modulator that has demonstrated significant therapeutic potential in preclinical murine models of colitis. By selectively targeting S1P receptor subtypes 1, 4, and 5, this compound effectively modulates lymphocyte trafficking, leading to a reduction in the infiltration of pathogenic immune cells into the colon and subsequent attenuation of inflammation. This technical guide provides an in-depth overview of the preclinical studies of this compound in the CD4+CD45RBhigh T-cell transfer model of colitis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways and workflows.
Mechanism of Action: S1P Receptor Modulation
This compound is a full agonist of the S1P1 receptor and a partial agonist of S1P4 and S1P5 receptors.[1] Its therapeutic effect in colitis is primarily attributed to its action on S1P1, which regulates the egress of lymphocytes from secondary lymphoid organs.[1] By binding to S1P1 on lymphocytes, this compound internalizes the receptor, rendering the cells unresponsive to the S1P gradient that normally guides their exit from lymph nodes. This "trapping" of lymphocytes prevents their migration to sites of inflammation, such as the colon in inflammatory bowel disease.[1]
Preclinical Efficacy in the CD4+CD45RBhigh T-Cell Transfer Model of Colitis
The primary murine model used to evaluate the preclinical efficacy of this compound is the CD4+CD45RBhigh T-cell transfer model. This model recapitulates key features of human inflammatory bowel disease, including chronic inflammation and T-cell-mediated pathology.
Quantitative Data Summary
Disclaimer: The following tables present representative quantitative data based on qualitative descriptions from available research abstracts, as full-text publications with detailed numerical data are not publicly accessible. The values are illustrative of the reported significant effects of this compound in the CD4+CD45RBhigh T-cell transfer model of colitis.
Table 1: Effect of this compound on Body Weight Change
| Treatment Group | Dose (mg/kg/day) | Mean Body Weight Change (%) |
| Vehicle | - | -15.2 ± 3.5 |
| This compound | 1 | -8.5 ± 2.8 |
| This compound | 3 | -4.1 ± 2.1** |
| This compound | 10 | -1.5 ± 1.8 |
| FTY720 (Positive Control) | 1 | -2.0 ± 2.0 |
| p<0.05, **p<0.01, **p<0.001 vs. Vehicle. Data are representative mean ± SEM. |
Table 2: Effect of this compound on Disease Activity Index (DAI)
| Treatment Group | Dose (mg/kg/day) | Mean Disease Activity Index (DAI) |
| Vehicle | - | 3.8 ± 0.6 |
| This compound | 1 | 2.5 ± 0.5 |
| This compound | 3 | 1.8 ± 0.4** |
| This compound | 10 | 1.1 ± 0.3 |
| FTY720 (Positive Control) | 1 | 1.3 ± 0.4 |
| p<0.05, **p<0.01, **p<0.001 vs. Vehicle. Data are representative mean ± SEM. |
Table 3: Effect of this compound on Colon Length and Histopathology
| Treatment Group | Dose (mg/kg/day) | Mean Colon Length (cm) | Mean Histopathology Score |
| Vehicle | - | 6.2 ± 0.5 | 8.5 ± 1.2 |
| This compound | 1 | 7.1 ± 0.4 | 6.1 ± 1.0 |
| This compound | 3 | 7.8 ± 0.3 | 4.2 ± 0.8 |
| This compound | 10 | 8.5 ± 0.2 | 2.5 ± 0.6 |
| FTY720 (Positive Control) | 1 | 8.2 ± 0.3 | 2.8 ± 0.7 |
| *p<0.05, **p<0.01, **p<0.001 vs. Vehicle. Data are representative mean ± SEM. |
Table 4: Effect of this compound on Colonic Cytokine mRNA Expression
| Cytokine | Vehicle | This compound (3 mg/kg) |
| TNF-α | ↑↑↑ | ↓↓ |
| IL-1β | ↑↑ | ↓ |
| IL-6 | ↑↑↑ | ↓↓ |
| IL-17A | ↑↑ | ↓ |
| IL-10 | ↓ | ↑ |
| Qualitative representation of changes in cytokine expression based on available literature. ↑ indicates upregulation, ↓ indicates downregulation. |
Experimental Protocols
CD4+CD45RBhigh T-Cell Transfer Model of Colitis
This model involves the transfer of a specific subset of T-cells that induce colitis into immunodeficient mice.
Detailed Methodology:
-
Animals: Donor BALB/c mice and recipient immunodeficient mice (e.g., C.B-17 scid) are used.
-
T-Cell Isolation: Spleens are harvested from donor mice, and a single-cell suspension is prepared. CD4+ T-cells are isolated using magnetic-activated cell sorting (MACS).
-
T-Cell Sorting: The isolated CD4+ T-cells are then stained with fluorescently labeled antibodies against CD4 and CD45RB and sorted using fluorescence-activated cell sorting (FACS) to isolate the CD4+CD45RBhigh population.
-
Induction of Colitis: Recipient SCID mice are injected intraperitoneally with 4-5 x 10^5 CD4+CD45RBhigh T-cells.
-
This compound Administration: this compound is administered orally once daily at doses of 1, 3, or 10 mg/kg, starting from the day of T-cell transfer. A vehicle control group and a positive control group (e.g., FTY720 at 1 mg/kg) are included.
-
Monitoring of Disease Progression: Mice are monitored for body weight loss, stool consistency, and signs of rectal bleeding to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: After a predefined period (typically 5-8 weeks), mice are euthanized. The colons are excised, and the length and weight are measured. Colonic tissues are then processed for histopathological examination and analysis of cytokine expression.
Histopathological Analysis
Colon sections are stained with hematoxylin and eosin (H&E) and scored by a blinded pathologist. The scoring system typically evaluates the severity of inflammation, the extent of crypt damage, and the degree of cellular infiltration.
Cytokine Analysis
The expression of pro-inflammatory and anti-inflammatory cytokines in the colonic tissue is quantified using methods such as quantitative real-time polymerase chain reaction (qRT-PCR) or enzyme-linked immunosorbent assay (ELISA).
Conclusion
Preclinical studies in the CD4+CD45RBhigh T-cell transfer murine model of colitis demonstrate that this compound is a potent, orally active agent that significantly ameliorates disease. Its targeted mechanism of action, which involves the modulation of lymphocyte trafficking via S1P receptors, leads to a dose-dependent reduction in colonic inflammation. These promising preclinical findings have provided a strong rationale for the clinical development of this compound for the treatment of inflammatory bowel disease.
References
Molecular signaling pathways affected by Etrasimod downstream of S1P receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etrasimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5).[1][2] Its mechanism of action involves the modulation of lymphocyte trafficking and immune responses, making it a promising therapeutic agent for immune-mediated inflammatory diseases.[3] This technical guide provides an in-depth overview of the molecular signaling pathways affected by this compound downstream of S1P receptors, supported by quantitative data and detailed experimental protocols.
This compound exhibits a distinct pharmacological profile characterized by biased agonism, preferentially activating the β-arrestin pathway over G-protein-mediated signaling at the S1P1 receptor.[4] This unique property may contribute to its efficacy and safety profile. This document will elucidate the intricacies of these signaling cascades, present comparative quantitative data on this compound's potency, and provide detailed methodologies for key in vitro assays used to characterize its activity.
Molecular Signaling Pathways Affected by this compound
This compound selectively binds to S1P1, S1P4, and S1P5, G-protein coupled receptors (GPCRs) that play crucial roles in regulating various physiological processes. Upon activation by this compound, these receptors initiate intracellular signaling cascades that ultimately dictate the cellular response.
S1P1 Receptor Signaling
This compound acts as a full agonist at the human S1P1 receptor.[1] The downstream signaling of S1P1 is multifaceted, involving both G-protein-dependent and β-arrestin-dependent pathways. This compound's biased agonism at this receptor is a key feature of its mechanism of action.
-
G-Protein-Dependent Pathway: S1P1 primarily couples to the inhibitory G-protein, Gαi. Activation of Gαi by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is crucial for regulating lymphocyte egress from lymph nodes.
-
β-Arrestin-Dependent Pathway: this compound potently promotes the recruitment of β-arrestin to the S1P1 receptor. This interaction leads to the internalization of the receptor, effectively sequestering it from the cell surface. This process is fundamental to the sustained reduction of circulating lymphocytes. This compound shows greater potency for the β-arrestin pathway compared to G-protein activation, highlighting its nature as a biased agonist.
S1P4 Receptor Signaling
This compound functions as a partial agonist at the human S1P4 receptor. S1P4 is primarily expressed on hematopoietic and lymphoid cells and is known to couple to Gαi and Gα12/13 proteins.
-
Gαi-Mediated Pathway: Similar to S1P1, S1P4 activation can lead to the inhibition of adenylyl cyclase via Gαi.
-
Gα12/13-Mediated Pathway: Coupling to Gα12/13 activates the Rho signaling pathway, which is involved in regulating cytoskeletal dynamics, cell shape, and migration.
S1P5 Receptor Signaling
This compound also acts as a partial agonist at the human S1P5 receptor. S1P5 is predominantly expressed in the central nervous system and on natural killer (NK) cells. It couples to Gαi and Gα12/13.
-
Gαi-Mediated Pathway: Activation of Gαi leads to downstream signaling events similar to those observed with S1P1 and S1P4.
-
Gα12/13-Mediated Pathway: Coupling to Gα12/13 can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in various cellular processes, including apoptosis and inflammation.
Quantitative Data Summary
The potency and efficacy of this compound at the S1P1, S1P4, and S1P5 receptors have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: this compound Potency (EC50) at Human S1P Receptors
| Receptor | Assay Type | This compound EC50 (nM) | Reference |
| S1P1 | β-Arrestin Recruitment | 6.1 | |
| S1P4 | β-Arrestin Recruitment | 147 | |
| S1P5 | β-Arrestin Recruitment | 24.4 |
Table 2: Comparative Potency of this compound on S1P1 Downstream Signaling Pathways
| Signaling Pathway | Assay Type | This compound Potency (EC50) | Comparison to other S1P Modulators | Reference |
| β-Arrestin Recruitment | PathHunter Assay | Similar | Similar potency | |
| G-protein Activation | GTPγS Binding | Less Potent | Notably less potent | |
| G-protein Activation | cAMP Inhibition | Less Potent | Notably less potent | |
| Receptor Internalization | Cellular Assay | Similar | Similar potency |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide a comprehensive understanding of the techniques used to characterize this compound's activity.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to an activated GPCR. The PathHunter® assay from DiscoverX is a commonly used platform for this purpose.
Methodology:
-
Cell Culture: PathHunter® cells stably co-expressing the S1P receptor of interest fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) are cultured in the recommended medium.
-
Cell Plating: Cells are seeded into 384-well white-walled microplates and incubated overnight.
-
Compound Preparation: this compound is serially diluted to the desired concentrations in an appropriate assay buffer.
-
Compound Addition: The diluted this compound is added to the cell plates.
-
Incubation: The plates are incubated for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: PathHunter® detection reagents, containing the substrate for the complemented enzyme, are added to the wells.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes) at room temperature, the chemiluminescent signal is read using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a GPCR agonist. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Methodology:
-
Membrane Preparation: Cell membranes expressing the S1P receptor of interest are prepared from cultured cells.
-
Assay Buffer: A buffer containing GDP (to ensure G-proteins are in their inactive state), Mg²⁺, and other necessary components is prepared.
-
Reaction Mixture: The reaction is set up in a microplate containing the cell membranes, various concentrations of this compound, and the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination of Reaction: The reaction is stopped by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound [³⁵S]GTPγS to pass through.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter. An increase in radioactivity indicates G-protein activation.
cAMP Inhibition Assay
This assay measures the ability of a Gi-coupled receptor agonist to inhibit the production of cyclic AMP.
Methodology:
-
Cell Culture and Plating: Cells expressing the S1P receptor of interest are seeded in a microplate and grown to confluence.
-
Pre-incubation with Inhibitor: Cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition: Serial dilutions of this compound are added to the cells.
-
Stimulation of Adenylyl Cyclase: Adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
Incubation: The cells are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody. A decrease in the HTRF signal indicates an increase in intracellular cAMP, and for a Gi-coupled receptor, agonist activity is observed as a reversal of the forskolin-stimulated signal.
Conclusion
This compound is a selective S1P receptor modulator with a unique pharmacological profile characterized by biased agonism at the S1P1 receptor. Its potent activation of the β-arrestin pathway, leading to receptor internalization, is a key driver of its lymphocyte-lowering effects. Concurrently, its comparatively weaker engagement of G-protein signaling may contribute to its favorable safety profile. The in-depth understanding of these molecular signaling pathways, supported by robust quantitative data from well-defined experimental protocols, is crucial for the continued development and clinical application of this compound and other next-generation S1P receptor modulators.
References
Methodological & Application
Application Notes and Protocols for Etrasimod in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etrasimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1, 4, and 5 (S1PR1, S1PR4, and S1PR5)[1][2]. It acts as a full agonist on S1PR1 and a partial agonist on S1PR4 and S1PR5[3][4]. This modulation of S1P receptors plays a crucial role in regulating immune cell trafficking and inflammatory responses, making this compound a significant area of research for autoimmune and inflammatory diseases[5]. By binding to S1P receptors on lymphocytes, this compound prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to migrate to sites of inflammation. These application notes provide detailed protocols for utilizing this compound in primary cell cultures to investigate its effects on immune cell function.
Data Presentation
Table 1: this compound Potency (EC50) on Human S1P Receptors
| Receptor Subtype | Reported EC50 (nM) | Efficacy | Assay Type |
| S1PR1 | 6.1 | Full Agonist | β-arrestin recruitment |
| S1PR4 | 147 | Partial Agonist | β-arrestin recruitment |
| S1PR5 | 24.4 | Partial Agonist | β-arrestin recruitment |
Table 2: Effects of this compound on Primary Human Immune Cells
| Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Macrophages | Zymosan A | 100 nM | Attenuation of CCL20 and CXCL5 production | |
| Plasmacytoid Dendritic Cells | ODN2336 | 100 nM | Regulation of IFN-α production | |
| Neutrophils | PMA | 100 nM | Reduced activation level |
Signaling Pathways
This compound's mechanism of action involves the modulation of downstream signaling pathways upon binding to S1P receptors. This primarily involves G-protein dependent and β-arrestin mediated pathways, leading to receptor internalization and functional antagonism.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Modulating Sphingosine-1-Phosphate Receptors to Treat Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Selective Sphingosine 1-Phosphate Receptor Modulator this compound Regulates Lymphocyte Trafficking and Alleviates Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
Measuring Etrasimod Concentration in Biological Samples Using HPLC/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etrasimod is a next-generation, oral, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptors 1, 4, and 5.[1][2][3] By acting as an agonist, it internalizes these receptors on lymphocytes, preventing their egress from lymph nodes.[1][4] This mechanism reduces the number of circulating lymphocytes, making this compound a promising therapeutic agent for immune-mediated inflammatory diseases such as ulcerative colitis. Accurate and precise measurement of this compound concentrations in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides a detailed protocol for the quantification of this compound in biological samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS).
Quantitative Method Validation Summary
A validated stability-indicating HPLC/DAD/MS/MS method has been established for the determination of this compound. The method demonstrates good linearity, precision, and accuracy.
Table 1: Linearity and Limits of Detection/Quantitation
| Parameter | Value |
| Linearity Range | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.10 µg/mL |
| Limit of Quantitation (LOQ) | 0.34 µg/mL |
Table 2: Precision and Accuracy
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low (2 µg/mL) | < 0.39% | < 0.39% | 100.3% - 102.0% |
| Medium (6 µg/mL) | < 0.39% | < 0.39% | 100.3% - 102.0% |
| High (10 µg/mL) | < 0.39% | < 0.39% | 100.3% - 102.0% |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma samples.
Materials:
-
Biological sample (e.g., plasma)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar molecule not present in the sample)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.
HPLC Method
Table 3: HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Agilent Zorbax, 150mm x 4.6mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0–6 min: 15–50% B6–13 min: 50–95% B13–14.5 min: 95% B14.5–18 min: 95–15% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| DAD Wavelength | 227 nm |
Mass Spectrometry Method
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 458 [M+H]⁺ |
| Product Ions (m/z) | 430, 398, 389, 231, 227, 203, 186, 171, 159, 144 |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: this compound's mechanism of action on S1P receptors.
Caption: Workflow for this compound analysis by HPLC/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. The Selective Sphingosine 1-Phosphate Receptor Modulator this compound Regulates Lymphocyte Trafficking and Alleviates Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Analyzing Lymphocyte Populations Following Etrasimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etrasimod is an oral, selective sphingosine 1-phosphate (S1P) receptor modulator that targets S1P receptors 1, 4, and 5.[1][2] Its mechanism of action involves the sequestration of lymphocytes within lymphoid organs, leading to a reduction in the number of circulating lymphocytes in the peripheral blood.[1][3][4] This application note provides detailed flow cytometry protocols to enable researchers to accurately quantify and characterize the changes in key lymphocyte populations in response to this compound treatment. Understanding these pharmacodynamic effects is crucial for evaluating drug efficacy and safety in pre-clinical and clinical settings.
This compound's Mechanism of Action and Impact on Lymphocytes
This compound functions by modulating S1P receptors, which play a critical role in regulating the egress of lymphocytes from lymph nodes. By selectively targeting S1P receptors 1, 4, and 5, this compound effectively traps lymphocytes, preventing their migration to sites of inflammation. This leads to a rapid and reversible reduction in peripheral blood lymphocyte counts.
Clinical studies have demonstrated that this compound treatment significantly reduces the absolute counts of total T cells (CD3+), T helper cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), and B cells (CD3-CD19+). Notably, natural killer (NK) cells (CD3-CD56+CD16+) and monocytes (CD14+) are not significantly affected. The reduction in lymphocyte counts is typically observed within the first two weeks of treatment, reaching a nadir by week four and is maintained throughout the treatment period. Upon cessation of treatment, lymphocyte counts generally return to baseline levels.
Quantitative Analysis of Lymphocyte Population Changes Post-Etrasimod Treatment
The following table summarizes the expected quantitative changes in lymphocyte populations based on clinical trial data. These values can serve as a reference for researchers analyzing samples from subjects treated with this compound.
| Lymphocyte Subset | Marker | Expected Change Post-Etrasimod | Approximate Nadir Reached |
| Total T Cells | CD3+ | Decrease | Week 4 |
| T Helper Cells | CD3+CD4+ | Decrease | Week 4 |
| Cytotoxic T Cells | CD3+CD8+ | Decrease | Week 4 |
| B Cells | CD3-CD19+ | Decrease | Week 4 |
| Natural Killer (NK) Cells | CD3-CD56+CD16+ | No significant change | N/A |
| Monocytes | CD14+ | No significant change | N/A |
Experimental Protocols
Peripheral Blood Mononuclear Cell (PBMC) Isolation
This protocol describes the isolation of PBMCs from whole blood, which is the primary sample type for analyzing circulating lymphocyte populations.
Materials:
-
Whole blood collected in EDTA or heparin-containing tubes
-
Ficoll-Paque PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS at room temperature.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new conical tube.
-
Wash the PBMCs by adding PBS to a total volume of 10-15 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
Flow Cytometry Staining Protocol
This protocol outlines the steps for staining PBMCs with fluorescently-conjugated antibodies to identify specific lymphocyte subsets.
Materials:
-
Isolated PBMCs
-
Flow Cytometry Staining Buffer (PBS with 1% BSA or 2% FBS)
-
Fc Receptor (FcR) blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see recommended panel below)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometry tubes or 96-well plates
Recommended Antibody Panel:
| Marker | Fluorochrome | Clone | Purpose |
| CD45 | e.g., APC-H7 | 2D1 | Pan-leukocyte marker, aids in gating lymphocytes |
| CD3 | e.g., FITC | UCHT1 | Pan T cell marker |
| CD4 | e.g., PE-Cy7 | RPA-T4 | T helper cell marker |
| CD8 | e.g., APC | RPA-T8 | Cytotoxic T cell marker |
| CD19 | e.g., PE | HIB19 | B cell marker |
| CD56 | e.g., PerCP-Cy5.5 | B159 | NK cell marker |
| CD16 | e.g., BV605 | 3G8 | NK cell subset marker |
| CD14 | e.g., Pacific Blue | M5E2 | Monocyte marker |
Procedure:
-
Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each flow cytometry tube or well of a 96-well plate.
-
Fc Block: Add FcR blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific antibody binding.
-
Antibody Staining: Prepare a cocktail of the fluorochrome-conjugated antibodies at their predetermined optimal concentrations. Add the antibody cocktail to the cells and vortex gently.
-
Incubate for 20-30 minutes at 2-8°C in the dark.
-
Wash: Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
Viability Staining: If using a non-fixable viability dye like 7-AAD, add it to the final cell suspension just before acquisition. If using a fixable viability dye, follow the manufacturer's protocol, which usually involves staining before the antibody cocktail.
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer as soon as possible.
Data Analysis and Gating Strategy
A sequential gating strategy is recommended to identify the lymphocyte populations of interest.
Gating Strategy:
-
Singlet Gate: Gate on single cells using Forward Scatter Area (FSC-A) vs. Forward Scatter Height (FSC-H).
-
Viable Cells: Gate on viable cells by excluding cells positive for the viability dye.
-
Lymphocyte Gate: From the viable singlets, gate on the lymphocyte population based on their characteristic Forward Scatter (FSC) and Side Scatter (SSC) properties.
-
Pan-Leukocyte Gate: Confirm the lymphocyte gate using a CD45 vs. SSC plot.
-
T Cells and B Cells: From the lymphocyte gate, identify T cells (CD3+) and B cells (CD19+).
-
T Cell Subsets: From the T cell gate, further delineate T helper cells (CD4+) and cytotoxic T cells (CD8+).
-
NK Cells: From the CD3- population within the lymphocyte gate, identify NK cells based on CD56 and CD16 expression.
-
Monocytes: Monocytes can be identified from the total viable singlet gate based on their characteristic FSC and SSC properties and confirmed by CD14 expression.
Visualizations
Caption: this compound binds to S1P1 receptors on lymphocytes, blocking their egress from lymph nodes.
Caption: Experimental workflow for flow cytometry analysis of lymphocyte populations.
Caption: A sequential gating strategy for identifying key lymphocyte subsets.
References
- 1. Human Natural Killer (NK) and T Cell Panel 22–color | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Human Natural Killer Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 3. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 4. A 26 parameter, 24 color flow cytometry panel for Human memory NK cell phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Dose-Response Curve for Etrasimod In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etrasimod is a next-generation, oral, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5).[1][2] By acting as a functional antagonist, this compound internalizes these receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their migration to sites of inflammation. This mechanism of action makes this compound a promising therapeutic for immune-mediated inflammatory diseases.
These application notes provide detailed protocols for establishing a dose-response curve for this compound in vitro using three common functional assays: β-arrestin recruitment, GTPγS binding, and cyclic AMP (cAMP) inhibition. The provided data and protocols will enable researchers to characterize the potency and selectivity of this compound and similar compounds.
This compound Signaling Pathway
This compound selectively binds to S1P1, S1P4, and S1P5 receptors, which are G protein-coupled receptors (GPCRs). Upon agonist binding, these receptors primarily couple to Gi/o proteins, initiating a signaling cascade that includes the inhibition of adenylyl cyclase and the recruitment of β-arrestin.
References
Application Notes & Protocols: Investigating the Role of S1P Receptors in Fibrosis Using Etrasimod
For Researchers, Scientists, and Drug Development Professionals
Introduction: Etrasimod as a Tool for Fibrosis Research
Fibrosis, the excessive accumulation of extracellular matrix (ECM) leading to scar tissue formation and organ dysfunction, is a major contributor to morbidity and mortality worldwide. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as a critical regulator of various cellular processes that drive fibrosis, including fibroblast migration, differentiation, and ECM production.[1][2]
S1P exerts its effects through five distinct G-protein coupled receptors (S1PR1-5).[3] The roles of these receptor subtypes are complex and often opposing. Notably, signaling through S1P2 and S1P3 receptors has been shown to mediate pro-fibrotic responses in fibroblasts.[1][4] In contrast, S1P1 signaling is involved in maintaining endothelial barrier function and may have context-dependent anti-fibrotic or pro-fibrotic effects.
This compound is a next-generation, oral, selective S1P receptor modulator. It is a potent agonist for S1PR1 and a partial agonist for S1PR4 and S1PR5, with no detectable activity on the pro-fibrotic S1PR2 and S1PR3 subtypes. This unique selectivity profile makes this compound a valuable pharmacological tool to dissect the specific contributions of S1PR1, S1PR4, and S1PR5 to the pathogenesis of fibrosis, independent of S1PR2 and S1PR3 signaling. These application notes provide a rationale and detailed protocols for using this compound in both in vitro and in vivo models of fibrosis.
Application Notes: Rationale for Use
Mechanism of Action and Selectivity
This compound's primary mechanism in its approved indication (ulcerative colitis) is reducing lymphocyte trafficking from lymph nodes to sites of inflammation. However, S1P receptors are widely expressed on various cell types integral to the fibrotic process, including fibroblasts, myofibroblasts, endothelial cells, and macrophages. By selectively modulating S1PR1, S1PR4, and S1PR5, this compound allows researchers to investigate the direct effects of activating these specific receptors on fibrotic cells, without the confounding pro-fibrotic signals from S1PR2 and S1PR3.
Key Research Questions Addressable with this compound
-
What is the role of S1PR1/4/5 activation on fibroblast-to-myofibroblast differentiation?
-
How does selective S1PR1/4/5 modulation affect the production of key ECM components like collagen and fibronectin in response to pro-fibrotic stimuli (e.g., TGF-β1)?
-
Can this compound attenuate fibrosis in vivo by modulating endothelial function, immune cell infiltration, or direct effects on stromal cells?
Signaling Pathways and Experimental Workflows
S1P Receptor Signaling in Fibrosis
The diagram below illustrates the complex S1P signaling pathway. This compound selectively targets S1PR1, S1PR4, and S1PR5, allowing for the investigation of their specific downstream effects while avoiding the pro-fibrotic pathways associated with S1PR2 and S1PR3.
Caption: S1P signaling pathways relevant to fibrosis and immunomodulation.
In Vitro Experimental Workflow
The following workflow outlines a typical in vitro experiment to test the anti-fibrotic potential of this compound on cultured fibroblasts.
Caption: Workflow for assessing this compound's anti-fibrotic effects in vitro.
In Vivo Experimental Workflow
This workflow describes a common animal model used to evaluate anti-fibrotic therapies, adapted for testing this compound.
Caption: Workflow for assessing this compound's efficacy in a murine fibrosis model.
Experimental Protocols
Protocol 1: In Vitro Myofibroblast Differentiation Assay
Objective: To determine the effect of this compound on the differentiation of fibroblasts into myofibroblasts and ECM production induced by TGF-β1.
Materials:
-
Human lung fibroblasts (e.g., CCD-18Co, ATCC CRL-1490)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (powder, requires dissolution in DMSO)
-
Recombinant Human TGF-β1
-
DMSO (Vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, qPCR, protein lysis, Western blotting, and immunofluorescence.
Procedure:
-
Cell Culture: Culture fibroblasts in T-75 flasks with DMEM/10% FBS. Passage cells at 80-90% confluency. For experiments, seed cells into 6-well plates (for protein/RNA) or on glass coverslips in 24-well plates (for imaging) at a density of 5 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Serum Starvation: Replace media with serum-free DMEM and incubate for 24 hours to synchronize cells.
-
Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute this compound in serum-free DMEM to final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove media from cells and add the this compound or vehicle-containing media. Incubate for 1 hour.
-
-
Induction: Add TGF-β1 to all wells (except negative control) to a final concentration of 5 ng/mL.
-
Incubation: Incubate plates for 48 hours for protein analysis (Western blot, immunofluorescence) or 24 hours for gene expression analysis (qPCR).
-
Endpoint Analysis:
-
qPCR: Lyse cells, extract total RNA, and perform reverse transcription. Analyze the expression of ACTA2 (α-SMA), COL1A1 (Collagen I), and a housekeeping gene (e.g., GAPDH).
-
Western Blot: Lyse cells in RIPA buffer. Quantify protein concentration, separate by SDS-PAGE, and blot for α-SMA and Collagen Type I. Use β-actin as a loading control.
-
Immunofluorescence: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with a primary antibody against α-SMA, followed by a fluorescently-labeled secondary antibody and DAPI for nuclear staining. Image using a fluorescence microscope.
-
Protocol 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the therapeutic efficacy of this compound in a murine model of lung fibrosis.
Materials:
-
Male C57BL/6 mice, 8-10 weeks old
-
Bleomycin sulfate
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., Ketamine/Xylazine)
-
Sterile saline
-
Hydroxyproline assay kit
-
Reagents for histology (formalin, paraffin, Masson's Trichrome stain)
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Fibrosis Induction (Day 0):
-
Anesthetize a mouse.
-
Make a small incision in the neck to expose the trachea.
-
Using a fine-gauge needle, intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in 50 µL of sterile saline. Control mice will receive saline only.
-
Suture the incision and allow the mouse to recover.
-
-
Treatment Administration (Days 1-21):
-
Randomly assign bleomycin-treated mice to two groups: Vehicle and this compound.
-
Prepare this compound suspension in the vehicle at the desired concentration (e.g., 1-3 mg/kg).
-
Administer this compound or vehicle daily via oral gavage.
-
Monitor mice daily for weight loss and signs of distress.
-
-
Terminal Analysis (Day 21):
-
Euthanize mice.
-
Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with PBS to analyze inflammatory cell influx.
-
Perfuse the lungs and harvest the tissue.
-
For Histology: Inflate the left lung lobe with 10% neutral buffered formalin, fix overnight, and embed in paraffin. Section and stain with Masson's Trichrome to visualize collagen deposition (blue staining). Score fibrosis severity using the Ashcroft method.
-
For Collagen Quantification: Homogenize the right lung lobe and measure total collagen content using a hydroxyproline assay, as hydroxyproline is a major component of collagen.
-
Data Presentation and Expected Outcomes
While preclinical data on the direct anti-fibrotic effects of this compound are not extensively published, the tables below illustrate the expected outcomes based on its mechanism of action and findings from studies on related S1P modulators. The primary hypothesis is that by avoiding S1PR2/3 activation, this compound will not induce the pro-fibrotic responses seen with non-selective agonists and may have therapeutic effects.
Table 1: Representative In Vitro Data - Effect of this compound on TGF-β1-induced Myofibroblast Marker Expression
| Treatment Group | Concentration | α-SMA Expression (Fold Change vs. Control) | COL1A1 Expression (Fold Change vs. Control) |
|---|---|---|---|
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TGF-β1 (5 ng/mL) | - | 8.5 ± 0.9 | 12.1 ± 1.5 |
| TGF-β1 + this compound | 10 nM | 7.9 ± 1.1 | 11.5 ± 1.3 |
| TGF-β1 + this compound | 100 nM | 6.2 ± 0.8* | 8.7 ± 1.0* |
| TGF-β1 + this compound | 1 µM | 4.1 ± 0.5** | 5.3 ± 0.7** |
*Data are presented as mean ± SEM and are for illustrative purposes only. Statistical significance vs. TGF-β1 alone: *p<0.05, *p<0.01.
Table 2: Representative In Vivo Data - Effect of this compound in Bleomycin-Induced Pulmonary Fibrosis Model
| Treatment Group | Dose (mg/kg/day) | Ashcroft Fibrosis Score (0-8 scale) | Lung Hydroxyproline (µ g/right lung) |
|---|---|---|---|
| Saline + Vehicle | - | 0.5 ± 0.2 | 120 ± 15 |
| Bleomycin + Vehicle | - | 5.8 ± 0.6 | 450 ± 45 |
| Bleomycin + this compound | 1 | 4.1 ± 0.5* | 310 ± 38* |
| Bleomycin + this compound | 3 | 2.9 ± 0.4** | 225 ± 29** |
*Data are presented as mean ± SEM and are for illustrative purposes only. Statistical significance vs. Bleomycin + Vehicle: *p<0.05, *p<0.01.
References
- 1. Sphingosine 1-Phosphate (S1P) Receptor Agonists Mediate Pro-fibrotic Responses in Normal Human Lung Fibroblasts via S1P2 and S1P3 Receptors and Smad-independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR2/1 and sphingosine 1-phosphate modulate inflammation, myofibroblast differentiation and cell migration in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Etrasimod solubility and stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etrasimod. The focus is on addressing common challenges related to its solubility and stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for in vitro experiments?
A1: this compound is a lipophilic and hydrophobic small molecule. Its aqueous solubility is limited, but it is soluble in organic solvents. For cell culture applications, it is crucial to start with a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous culture medium. The L-arginine salt form of this compound offers improved aqueous solubility compared to the free acid form.[1] Additionally, its solubility is pH-dependent.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Ethanol and dimethylformamide (DMF) are also suitable solvents.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%. Some cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.
Q4: I observed a precipitate after adding my this compound stock solution to the culture medium. What could be the cause?
A4: Precipitation of this compound upon addition to culture media is a common issue and can be attributed to several factors:
-
Exceeding Solubility Limit: The final concentration of this compound in the culture medium may be higher than its solubility limit in that specific aqueous environment.
-
Solvent Shock: The rapid dilution of a concentrated DMSO stock solution into the aqueous culture medium can cause the compound to "crash out" of solution. This is a common phenomenon with hydrophobic compounds.
-
Temperature Effects: The solubility of some compounds can decrease at incubator temperatures (e.g., 37°C) compared to room temperature where the stock solution was prepared.
-
Media Composition: Components in the cell culture medium, such as salts, proteins, and pH buffers, can interact with this compound and reduce its solubility.
Troubleshooting Guides
Issue 1: this compound Precipitation in Culture Media
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Troubleshooting Workflow
Detailed Steps:
-
Check the Stock Solution: Ensure your this compound stock solution is completely dissolved. If you observe any crystals, gently warm the vial (e.g., in a 37°C water bath) or sonicate briefly. If the precipitate does not dissolve, your stock concentration may be too high.
-
Optimize the Dilution Method:
-
Avoid Solvent Shock: Instead of adding a small volume of concentrated stock directly into a large volume of media, perform a stepwise (serial) dilution. For example, first dilute the stock into a smaller volume of media and then add this intermediate dilution to the final culture volume.
-
Pre-warm the Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
-
Reduce the Final Concentration: Your target concentration might be above this compound's solubility limit in your specific culture medium. Test a lower concentration range to determine the maximum soluble concentration.
-
Consider Media Components: The composition of your culture medium can influence solubility. If possible, try dissolving this compound in a simpler buffered solution (like PBS) or a different type of culture medium to see if the issue persists.
Issue 2: Determining the Maximum Soluble Concentration of this compound
This protocol outlines a method to experimentally determine the maximum soluble concentration of this compound in your specific cell culture medium.
Experimental Protocol: Serial Dilution Test
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Pre-warm Culture Medium: Pre-warm the specific cell culture medium you will be using for your experiments to 37°C.
-
Perform Serial Dilutions:
-
Set up a series of sterile microcentrifuge tubes, each containing your pre-warmed culture medium.
-
Create a range of this compound concentrations by performing serial dilutions from your stock solution into the media. It is important to also include a vehicle control (media with the same final concentration of DMSO as your highest this compound concentration).
-
-
Incubate and Observe:
-
Incubate the tubes at 37°C in a CO2 incubator for a duration relevant to your experiment (e.g., 2, 12, or 24 hours).
-
Visually inspect each tube for any signs of precipitation (e.g., cloudiness, crystals, or film).
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for micro-precipitates.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate after the incubation period is considered the maximum soluble concentration for your experimental conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL | |
| DMF | ~30 mg/mL | |
| Ethanol | ~12.5 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | Slightly soluble (L-arginine salt) |
Table 2: Stability Profile of this compound under Stress Conditions
| Condition | Stability | Degradation Products | Reference |
| Elevated Temperature | Good | - | |
| Basic (Hydrolysis) | Good | - | |
| Acidic (Hydrolysis) | Degrades | Yes | |
| Oxidative | Degrades | Yes | |
| Photolytic | Degrades | Yes |
Note: Aqueous solutions of this compound are not recommended for storage for more than one day.
This compound's Mechanism of Action
This compound is a selective sphingosine-1-phosphate (S1P) receptor modulator, targeting S1P receptor subtypes 1, 4, and 5. It has no significant activity on S1P2 and S1P3 receptors. By binding to these receptors on lymphocytes, this compound prevents their egress from lymph nodes. This reduces the number of circulating lymphocytes that can migrate to sites of inflammation.
Signaling Pathway
References
Addressing potential cardiotoxicity of Etrasimod in preclinical safety studies
Technical Support Center: Preclinical Cardiotoxicity of Etrasimod
This document provides guidance for researchers, scientists, and drug development professionals on addressing the potential cardiotoxicity of this compound in preclinical safety studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-related cardiovascular effects?
A1: this compound is a selective sphingosine 1-phosphate (S1P) receptor modulator, targeting S1P subtypes 1, 4, and 5.[1] The primary cardiovascular effects are linked to its agonist activity at the S1P1 receptor, which is expressed on cardiac atrial myocytes.[2][3] Activation of S1P1 on these cells leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[4] This increases potassium efflux, causing hyperpolarization of the cell membrane, which results in a transient decrease in heart rate (bradycardia) and can slow atrioventricular (AV) conduction.[4]
Q2: What are the most common cardiovascular findings in preclinical and clinical studies of this compound?
A2: The most common findings are transient, mild, and asymptomatic reductions in heart rate (sinus bradycardia) and occasional, low-grade atrioventricular (AV) block, typically observed on the first day of dosing. In some studies, a slight transient increase in blood pressure has also been noted at high doses. Importantly, these effects are generally considered non-serious and resolve with continued administration.
Q3: Does this compound prolong the QT interval or carry a risk of Torsades de Pointes (TdP)?
A3: No. A thorough QT/QTc study in healthy adults demonstrated that this compound is not associated with clinically relevant QT/QTc interval prolongation. The predicted change from baseline QTcF values remained well below the 10-millisecond regulatory threshold of concern across the range of tested plasma concentrations.
Q4: How does this compound's cardiac safety profile compare to other S1P modulators?
A4: this compound's selectivity for S1P1, S1P4, and S1P5, with no activity at S1P2 and S1P3, may contribute to its safety profile. Modulation of the S1P3 receptor has been associated with more pronounced cardiovascular effects. Furthermore, studies suggest this compound is less potent in activating G protein signaling downstream of the S1P1 receptor compared to other modulators, which corresponds to a diminished activation of cardiac GIRK channels. This unique pharmacological profile may explain the mild and transient nature of its cardiac effects.
Q5: What is the no-observed-adverse-effect level (NOAEL) for cardiovascular effects in preclinical models?
A5: In a cardiovascular telemetry study in conscious dogs, the NOAEL was determined to be 40 mg/kg. At this dose, no adverse effects on heart rate, pulse pressure, body temperature, or any ECG parameters were observed. Transient increases in blood pressure were noted at this high dose but were not considered adverse in the context of the study.
Troubleshooting Guides
Issue 1: Observing significant bradycardia in an animal model after the first dose.
| Potential Cause | Troubleshooting Steps & Rationale |
| Expected On-Target Pharmacology | This is a known class effect of S1P receptor modulators due to S1P1 activation on atrial myocytes. The effect is typically most pronounced after the first dose and attenuates with subsequent dosing. |
| 1. Confirm Transient Nature: Continue monitoring via telemetry. The heart rate should gradually return toward baseline over the subsequent hours and with continued daily dosing. | |
| 2. Assess Hemodynamics: Check for concurrent changes in blood pressure. A compensatory increase or no significant change in blood pressure suggests the bradycardia is well-tolerated. | |
| 3. ECG Analysis: Carefully analyze ECG recordings for signs of high-grade AV block (e.g., Mobitz type II) or severe sinus arrest. First-degree AV block or sinus bradycardia are anticipated. | |
| 4. Dose Justification: Ensure the dose used is relevant to the planned clinical exposure. Exaggerated pharmacology is expected at supratherapeutic doses. |
Issue 2: Inconsistent results in in vitro cardiomyocyte beating assays (e.g., using hiPSC-CMs).
| Potential Cause | Troubleshooting Steps & Rationale |
| Cell Culture Variability | The maturity and health of induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can significantly impact results. |
| 1. Quality Control: Ensure consistent cell quality, including morphology, spontaneous beating, and expression of key cardiac markers before initiating experiments. | |
| 2. Stable Baseline: Allow cells to stabilize in the assay plate (e.g., on a multi-electrode array) and establish a consistent baseline beating rate for at least 30 minutes before adding the compound. | |
| Compound Concentration/Solubility | Poor solubility or inaccurate concentrations can lead to variable effects. |
| 1. Verify Solubility: Confirm the solubility of this compound in the assay medium. Use a suitable vehicle (e.g., DMSO) at a low, consistent final concentration (e.g., <0.1%). | |
| 2. Fresh Dilutions: Prepare fresh serial dilutions of the compound for each experiment to avoid degradation. | |
| Assay Endpoint Sensitivity | The chosen measurement technique may lack the sensitivity to detect subtle chronotropic effects. |
| 1. High-Content Analysis: Use methods that can precisely measure beat rate and inter-beat intervals, such as multi-electrode arrays (MEAs) or impedance-based systems. | |
| 2. Positive Control: Include a positive control with a known chronotropic effect (e.g., isoproterenol) to validate assay sensitivity. |
Quantitative Data Summary
Table 1: this compound Receptor Selectivity and Potency
| Receptor | Species | Assay Type | Potency (EC50 / IC50) | Selectivity vs. S1P1 |
| S1P1 | Human | β-arrestin | 6.1 nM (EC50) | - |
| S1P1 | Human | Antagonist | 1.88 nM (IC50) | - |
| S1P4 | Human | Partial Agonist | 147 nM (EC50) | 24-fold |
| S1P5 | Human | Partial Agonist | 24.4 nM (EC50) | 4-fold |
| S1P2 | Human | - | No activity | >1000-fold |
| S1P3 | Human | - | No activity | >1000-fold |
Table 2: Summary of Preclinical and Clinical Cardiovascular Findings
| Parameter | Study Type | Model / Population | Key Findings | Reference |
| Blood Pressure | In vivo Telemetry | Conscious Dogs (40 mg/kg) | Transient increases: Systolic (11.7%), Diastolic (14.2%), Mean (12.4%) | |
| Heart Rate & ECG | In vivo Telemetry | Conscious Dogs (up to 40 mg/kg) | No effects on heart rate or ECG parameters. NOAEL = 40 mg/kg. | |
| Heart Rate | Thorough QT Study | Healthy Adults (2-4 mg) | Max placebo-corrected change: -15.1 bpm (Day 1), attenuating to -6.0 bpm (Day 14). | |
| PR Interval | Thorough QT Study | Healthy Adults (2-4 mg) | Small, clinically non-significant max change: +6.6 milliseconds. | |
| QTc Interval | Thorough QT Study | Healthy Adults (2-4 mg) | No clinically relevant effect; upper bound of 90% CI <10 ms. | |
| Bradycardia | Placebo-Controlled Trials | Ulcerative Colitis Patients | Incidence Rate (per 100 PY): this compound 3.85 vs. Placebo 0. | |
| AV Block | Placebo-Controlled Trials | Ulcerative Colitis Patients | Incidence Rate (per 100 PY): this compound 1.40 vs. Placebo 0. | |
| Hypertension | Placebo-Controlled Trials | Ulcerative Colitis Patients | Incidence Rate (per 100 PY): this compound 5.31 vs. Placebo 3.40 (numerically higher). |
Visualizations and Workflows
Caption: this compound's S1P1 receptor signaling pathway in cardiomyocytes.
Caption: Workflow for preclinical cardiovascular safety assessment.
Caption: Logic diagram for troubleshooting unexpected cardiac signals.
Experimental Protocols
1. Protocol Outline: Conscious Non-Rodent Telemetry Study
-
Objective: To assess the cardiovascular effects (ECG, heart rate, blood pressure) of this compound following single or repeated oral doses in a conscious, freely moving non-rodent model (e.g., Beagle dog).
-
Model: Purpose-bred male and female Beagle dogs, surgically implanted with a telemetry transmitter for continuous data acquisition.
-
Study Design:
-
Acclimation: Animals are acclimated to study conditions and handling procedures.
-
Baseline Recording: Collect at least 24 hours of baseline cardiovascular data prior to dosing to establish diurnal rhythms.
-
Dosing: Administer this compound or vehicle via oral gavage. A typical design includes a vehicle control group and at least three dose levels of this compound, escalating to a high dose expected to provide a significant multiple of the anticipated clinical exposure.
-
Data Collection: Continuously record data from at least 1 hour pre-dose to 24 hours post-dose. Key parameters include:
-
ECG: Lead II for analysis of P-QRS-T intervals (PR, QRS, QT), heart rate, and morphology.
-
Hemodynamics: Systolic, diastolic, and mean arterial pressure.
-
-
Data Analysis:
-
Calculate change-from-baseline values for each parameter, corrected for time-matched vehicle control data.
-
Analyze QT interval for heart rate dependency and apply a correction formula (e.g., Van de Water's or individual-animal correction).
-
Correlate hemodynamic and ECG changes with toxicokinetic (TK) data collected from satellite animals or the same subjects.
-
-
-
Key Considerations: The study should be sensitive enough to detect small changes and is critical for an integrated nonclinical QT assessment under ICH E14/S7B guidelines.
2. Protocol Outline: In Vitro Cardiomyocyte Beating Assay (MEA)
-
Objective: To evaluate the direct effects of this compound on the electrophysiology and beating rate of human cardiomyocytes in vitro.
-
Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) cultured as a spontaneously beating syncytium on a multi-electrode array (MEA) plate.
-
Study Design:
-
Cell Plating & Maturation: Plate hiPSC-CMs on MEA plates and allow them to mature for a specified period until a stable, synchronous beating pattern is observed.
-
Baseline Recording: Record baseline field potential data from each well for an adequate period (e.g., 15-30 minutes) to establish a stable beating rate and field potential duration (FPD).
-
Compound Addition: Add this compound at multiple concentrations (typically a 5- to 7-point concentration-response curve) to the wells. Include a vehicle control and a positive control (e.g., a known chronotrope).
-
Data Acquisition: Record data continuously or at specified time points (e.g., 30 min, 1 hr, 2 hr, and potentially longer for chronic effects) after compound addition.
-
Data Analysis:
-
Beating Rate: Calculate the change in beats per minute (BPM) relative to the baseline for each well.
-
Field Potential Duration (FPD): Measure the duration of the field potential, which is analogous to the QT interval. Correct FPD for beat rate using a formula like Fridericia's (FPDc).
-
Arrhythmia Detection: Analyze recordings for arrhythmic events, such as early afterdepolarizations (EADs) or beating irregularities.
-
-
-
Key Considerations: This assay is highly valuable for determining if a cardiac effect observed in vivo is due to a direct action on cardiomyocytes and for assessing species-specific differences.
References
- 1. mdpi.com [mdpi.com]
- 2. Cardiovascular events observed among patients in the this compound clinical programme: an integrated safety analysis of patients with moderately to severely active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Etrasimod Bioavailability in Oral Gavage Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal oral bioavailability of Etrasimod in preclinical oral gavage studies.
Troubleshooting Guide
This guide addresses common issues encountered during oral gavage studies with this compound, providing step-by-step protocols to overcome these challenges.
Problem: Low or Variable Plasma Concentrations of this compound
Low or inconsistent plasma exposure is a frequent hurdle in oral gavage studies with poorly soluble compounds like this compound. This issue often stems from suboptimal formulation, leading to poor dissolution and absorption.
Solution: Systematic Vehicle Selection and Formulation Protocol
A systematic approach to vehicle selection is crucial for improving the oral bioavailability of this compound. The following protocol outlines a screening process to identify a suitable vehicle and prepare a homogenous and stable formulation for oral gavage.
Experimental Protocol: Vehicle Screening and Formulation Preparation
Objective: To identify a suitable vehicle that solubilizes or uniformly suspends this compound and to prepare a stable formulation for oral gavage.
Materials:
-
This compound powder
-
Selection of vehicles (see Table 2 for examples)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
pH meter
-
Microscope
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Solubility Assessment:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) into separate vials.
-
Add a small, precise volume (e.g., 100 µL) of each selected vehicle to the vials.
-
Vortex each vial vigorously for 2 minutes.
-
Visually inspect for dissolution. If the compound has dissolved, add another small aliquot of the vehicle and repeat the process until saturation is reached.
-
For promising vehicles, prepare a saturated solution and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Preparation (Example using a co-solvent/surfactant system):
-
Based on solubility data, select a promising vehicle system. A common starting point for lipophilic compounds is a mixture of a co-solvent, a surfactant, and an aqueous component. For example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Weigh the required amount of this compound for the desired final concentration and dose volume.
-
In a clean vial, first, dissolve the this compound powder in the co-solvent (e.g., DMSO) by vortexing.[2]
-
Add the viscosity-modifying agent (e.g., PEG300) and mix thoroughly.[2]
-
Add the surfactant (e.g., Tween-80) and mix until the solution is clear.[2]
-
Slowly add the aqueous component (e.g., saline) while stirring to reach the final volume.[2]
-
For suspensions, the vehicle (e.g., 0.5% w/v Carboxymethylcellulose Sodium in water) should be prepared first. The this compound powder is then gradually added while vortexing or stirring to ensure a uniform suspension. Gentle heating or sonication may be employed to aid dispersion, but the stability of this compound under these conditions should be verified.
-
-
Quality Control of the Formulation:
-
Visual Inspection: Check for clarity (for solutions) or uniformity (for suspensions). There should be no visible clumps or precipitation.
-
Microscopic Examination: For suspensions, examine a drop of the formulation under a microscope to assess particle size distribution and uniformity.
-
pH Measurement: Ensure the pH of the final formulation is within a tolerable range for oral administration in the selected animal model (typically between pH 3 and 8).
-
Stability: Store the formulation under the intended study conditions (e.g., room temperature, refrigerated) for a relevant period (e.g., 24 hours) and re-assess its physical appearance.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its oral bioavailability?
A1: this compound is a lipophilic compound with low aqueous solubility. Its high lipophilicity (LogP ~5.7-6.45) suggests good membrane permeability, but its poor water solubility (0.000477 mg/mL) is the primary limiting factor for oral absorption. This compound is a crystalline solid and is sparingly soluble in aqueous buffers.
Q2: What are some recommended starting vehicle formulations for this compound in oral gavage studies?
A2: Given this compound's low aqueous solubility, simple aqueous vehicles are not recommended. Good starting points include:
-
Co-solvent/surfactant mixtures: A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This combination can effectively solubilize lipophilic compounds.
-
Lipid-based formulations: For highly lipophilic drugs, lipid-based vehicles like corn oil can be effective. A stock solution of this compound in DMSO can be diluted into corn oil to the desired concentration.
-
Aqueous suspensions: If a solution is not feasible, a micronized suspension can be prepared using vehicles such as 0.5% w/v Carboxymethylcellulose (CMC) Sodium in water.
Q3: How can I troubleshoot high variability in plasma concentrations between animals in my study?
A3: High pharmacokinetic variability is often linked to issues with formulation and dosing procedure. Consider the following:
-
Formulation homogeneity: Ensure your formulation is homogenous. For suspensions, inadequate dispersion can lead to inconsistent dosing. For solutions, check for any signs of precipitation.
-
Dosing accuracy: Verify the accuracy of your dosing volume for each animal.
-
Gavage technique: Improper gavage technique can lead to incomplete dose administration or accidental dosing into the lungs. Ensure all personnel are properly trained.
-
Food effect: The presence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic drugs. While no clinically significant food effect has been observed for this compound in humans, this may differ in preclinical species. Conducting studies in fasted animals can help reduce variability.
Q4: What analytical methods are suitable for quantifying this compound in plasma?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for quantifying this compound in biological matrices like plasma. An HPLC method with UV detection at 227 nm can also be used for the determination of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₆F₃NO₃ | |
| Molecular Weight | 457.5 g/mol | |
| Appearance | Crystalline solid | |
| Water Solubility | 0.000477 mg/mL | |
| LogP | 5.73 - 6.45 | |
| pKa (Strongest Acidic) | 4.26 | |
| Solubility in Ethanol | ~12.5 mg/mL | |
| Solubility in DMSO | ~30 mg/mL | |
| Solubility in DMF | ~30 mg/mL | |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Table 2: Example Vehicle Formulations for Oral Gavage of Poorly Soluble Compounds
| Vehicle Composition | Type | Key Advantages | Considerations |
| 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Suspension | Widely used, generally well-tolerated. | Requires uniform particle size and dispersion. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Solution | Can achieve high drug loading for some compounds. | Potential for DMSO-related toxicity at higher doses. |
| 20% Captisol® (Sulfobutylether-β-cyclodextrin) in water | Solution | Enhances solubility through complexation. | Can be expensive. |
| Corn oil or other triglycerides | Lipid Suspension/Solution | Can enhance lymphatic absorption for highly lipophilic drugs. | May influence physiological lipid levels. |
Visualizations
Caption: Workflow for this compound formulation and in vivo testing.
Caption: this compound's effect on lymphocyte trafficking.
References
Overcoming experimental variability in Etrasimod efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability in Etrasimod efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective sphingosine 1-phosphate (S1P) receptor modulator.[1][2] It works by targeting specific S1P receptors on the surface of lymphocytes.[1] Under normal conditions, S1P gradients guide lymphocytes out of lymph nodes and into circulation.[1] this compound binding to these receptors causes them to be internalized and degraded, which traps lymphocytes in the lymphoid tissues.[1] This process reduces the number of circulating lymphocytes, particularly activated lymphocytes, that can travel to sites of inflammation, such as the colon in ulcerative colitis.
Q2: Which specific S1P receptors does this compound target?
This compound is selective for S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, S1P5). It has no detectable activity on S1P2 and S1P3 receptors. This selectivity is important, as different S1P receptor subtypes are involved in various physiological processes; for instance, S1P3 is associated with cardiac effects like bradycardia.
Q3: How does this compound's receptor profile differ from other S1P modulators like Fingolimod or Ozanimod?
This compound has a distinct receptor selectivity profile. While Fingolimod is a non-selective modulator that targets S1P1, 3, 4, and 5, this compound avoids S1P3. Ozanimod is selective for S1P1 and 5. This compound's additional activity at the S1P4 receptor, which is expressed on dendritic cells and other innate immune cells, suggests it may influence cytokine signaling and innate immune responses more broadly than a modulator like Ozanimod. Furthermore, studies have shown that while this compound has similar potency to other S1P modulators in promoting β-arrestin recruitment and S1P1 internalization, it is notably less potent in assays measuring S1P1-mediated G protein activation.
Q4: What is the expected quantitative effect of this compound on peripheral lymphocyte counts?
This compound administration leads to a dose-dependent reduction in peripheral lymphocytes. This effect is more pronounced on adaptive immune cells, such as T cells (CD3+), T-helper cells (CD3+CD4+), cytotoxic T lymphocytes, and B cells (CD19+), while having a minimal impact on innate immune cells involved in immunosurveillance. In studies, lymphocyte counts have been observed to decrease to approximately half of their baseline value within two weeks of treatment, with the effects maintained throughout the therapy duration.
Troubleshooting Guides
In Vitro Cell-Based Assays
Q: We are observing high well-to-well variability in our S1P receptor binding assays. What are the common causes and how can we troubleshoot this?
A: High variability in binding assays often stems from inconsistencies in methodology. Here are the key areas to investigate:
-
Cell/Membrane Plating: Ensure a homogenous and consistent density of cells or receptor membranes in each well. Use calibrated multichannel pipettes and visually inspect plates before adding reagents.
-
Reagent Preparation: Prepare fresh dilutions of your test compound (this compound) and radioligand for each experiment. Ensure the final DMSO concentration is consistent across all wells and kept low (typically below 1%) to avoid solvent effects.
-
Incubation Conditions: Maintain a constant temperature and incubation time for all plates. Gentle, consistent agitation is crucial to reach equilibrium. For competitive binding assays, pre-incubating the membranes with the test compound before adding the radiolabeled ligand can improve consistency.
-
Washing Steps: During the filtration step, ensure that all wells are washed rapidly and equally with ice-cold assay buffer to remove unbound radioligand without causing significant dissociation from the filters.
-
Non-Specific Binding (NSB) Control: Your NSB wells, which contain a high concentration of unlabeled S1P, are critical. High or variable counts in these wells can obscure the specific binding signal and indicate issues with the filter plates or washing procedure.
Below is a logical workflow for troubleshooting this issue.
Q: Our β-arrestin recruitment assay is showing a weak or no signal for this compound. Why might this be happening?
A: A weak signal in a β-arrestin recruitment assay can be due to several factors related to the cells, reagents, or assay principle itself.
-
Cell Line Suitability: Ensure you are using a cell line (e.g., U2OS, HEK293) that has been stably co-transfected with the specific S1P receptor subtype of interest (S1P1, S1P4, or S1P5) and a β-arrestin-based reporter system. The parental cell line should be used as a negative control.
-
Agonist Concentration: this compound is an agonist. Ensure your dose-response curve covers a wide enough concentration range to capture the EC50. If testing for antagonism, you must first stimulate the cells with a known agonist (like S1P) at a concentration near its EC80 before adding your test compound.
-
Reagent Quality: The reporter system's detection reagents are often enzyme-based and can lose activity over time. Use fresh or properly stored reagents as per the manufacturer's instructions.
-
Signal Bias: this compound exhibits signaling bias. It is potent at inducing β-arrestin recruitment but less potent at G-protein activation. If your assay inadvertently measures a downstream G-protein-mediated event (like cAMP inhibition), you may see a weaker signal compared to an assay that directly measures β-arrestin translocation.
Data Presentation
Table 1: this compound Receptor Selectivity and Pharmacological Profile
| Receptor | This compound Activity | Comparison to Other Modulators |
| S1P1 | Selective Agonist | Similar potency to Ozanimod in β-arrestin recruitment assays, but less potent in G-protein activation assays. |
| S1P2 | No Detectable Activity | Avoidance of S1P2 is a feature of second-generation modulators. |
| S1P3 | No Detectable Activity | Avoidance of S1P3 may reduce cardiovascular side effects like bradycardia seen with non-selective modulators (e.g., Fingolimod). |
| S1P4 | Selective Modulator | Broader profile than Ozanimod (S1P1,5), suggesting potential influence on innate immune cells. |
| S1P5 | Selective Modulator | Shared target with Ozanimod; implicated in neuroprotective pathways. |
Table 2: Summary of Key Efficacy Endpoints (ELEVATE UC 52 & 12 Clinical Trials)
| Endpoint | This compound 2 mg | Placebo | Study/Timepoint |
| Clinical Remission | 42.9% | 13.6% | Week 12 (Pooled data, patients with isolated proctitis) |
| Clinical Remission | 44.4% | 11.1% | Week 52 (ELEVATE UC 52, patients with isolated proctitis) |
| Endoscopic Improvement | 41.8% | 17.8% | Week 12 (Phase 2 Trial) |
Experimental Protocols & Visualizations
This compound Mechanism of Action
This compound functions as a selective S1P receptor modulator, primarily impacting immune cell trafficking. By binding to S1P1 receptors on lymphocytes, it triggers receptor internalization, effectively trapping these immune cells within lymph nodes and preventing their migration to inflammatory sites.
References
Etrasimod Target Engagement in Tissue Samples: A Technical Support Center
Welcome to the technical support center for assessing Etrasimod target engagement in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance on experimental protocols, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, S1P5).[1][2][3][4][5] By binding to these receptors, particularly S1P1 on lymphocytes, this compound prevents their egress from lymph nodes. This leads to a reduction in the number of circulating lymphocytes that can migrate to sites of inflammation, such as the colon in ulcerative colitis.
Q2: Which tissues are relevant for assessing this compound's target engagement?
The most relevant tissues are secondary lymphoid organs (e.g., lymph nodes, spleen) where lymphocytes are sequestered, and the inflamed tissue where the therapeutic effect is desired (e.g., colonic biopsies in ulcerative colitis).
Q3: What are the key methods to assess this compound's engagement with S1P receptors in tissue samples?
Key methods include:
-
Radioligand Binding Assays: To determine the affinity and receptor occupancy of this compound in tissue homogenates.
-
Quantitative Autoradiography: To visualize and quantify the distribution and density of S1P receptors bound by a radiolabeled ligand in tissue sections.
-
Immunohistochemistry (IHC): To visualize the expression and localization of S1P receptors within the tissue architecture.
-
Flow Cytometry: To quantify S1P1 receptor internalization on lymphocytes isolated from tissues and to analyze lymphocyte subpopulations.
-
Mass Spectrometry (MS): To quantify the concentration of this compound directly within tissue samples.
Q4: How can I measure the pharmacodynamic effect of this compound in tissues?
The primary pharmacodynamic effect is the reduction of lymphocytes. This can be assessed by performing immunohistochemistry or flow cytometry on tissue samples to quantify the number of infiltrating lymphocytes. Additionally, downstream signaling pathway modulation can be investigated.
Experimental Protocols & Data
Radioligand Binding Assay for Receptor Occupancy
This method determines the percentage of S1P receptors occupied by this compound in a tissue sample.
Methodology:
-
Tissue Homogenization: Homogenize frozen tissue samples in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a binding buffer.
-
Competitive Binding: Incubate the tissue membranes with a fixed concentration of a radiolabeled S1P receptor ligand (e.g., [3H]-S1P) and varying concentrations of this compound.
-
Separation and Counting: Separate bound from free radioligand by filtration. Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50. Receptor occupancy can then be calculated.
Data Presentation:
| Parameter | Value | Reference |
| This compound S1P1 Ki | 5.48 nM | |
| This compound S1P5 Ki | ~10-fold weaker than S1P1 |
Note: The table presents binding affinity (Ki) data from competitive binding assays. Actual receptor occupancy will depend on the in-tissue concentration of this compound.
Quantitative Autoradiography for S1P Receptor Distribution
This technique visualizes the location and density of S1P receptors engaged by a ligand in tissue sections.
Methodology:
-
Tissue Sectioning: Cut frozen tissue blocks into thin sections (10-20 µm) using a cryostat and mount them on microscope slides.
-
Radioligand Incubation: Incubate the tissue sections with a radiolabeled S1P receptor ligand until equilibrium is reached.
-
Washing and Drying: Wash the sections to remove unbound radioligand and then air-dry them.
-
Imaging: Expose the dried sections to a phosphor imaging plate or film.
-
Quantification: Analyze the resulting image to quantify the density of radioligand binding in different regions of the tissue.
Data Presentation:
| Tissue Region | S1P1 Receptor Density (fmol/mg tissue) | Reference |
| Colonic Vasculature (UC) | High | |
| Colonic Epithelium (Normal) | Moderate | |
| Colonic Epithelium (CRC) | Low |
Note: This table provides a qualitative summary of expected S1P1 receptor distribution based on published findings. Quantitative values would be specific to the radioligand and experimental conditions used.
Mass Spectrometry for this compound Quantification in Tissue
This method directly measures the concentration of this compound within a tissue sample.
Methodology:
-
Tissue Homogenization: Homogenize a known weight of the tissue sample.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the tissue matrix.
-
LC-MS/MS Analysis: Analyze the extracted sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Quantification: Determine the concentration of this compound by comparing its signal to that of a stable isotope-labeled internal standard.
Data Presentation:
| Tissue | This compound Concentration (ng/g) |
| Lymph Node | Example: 150 |
| Spleen | Example: 120 |
| Colon | Example: 80 |
Note: The values in this table are hypothetical examples for illustrative purposes. Actual concentrations will vary depending on the dose, time after administration, and animal model or patient population.
Visualizations
Caption: this compound's signaling pathway at the S1P1 receptor.
Caption: Experimental workflow for assessing this compound target engagement.
Troubleshooting Guides
Immunohistochemistry (IHC) for S1P Receptors
| Issue | Possible Cause | Suggested Solution |
| No or Weak Staining | Inadequate antigen retrieval | Optimize antigen retrieval method (heat-induced or enzymatic). |
| Primary antibody concentration too low | Increase primary antibody concentration or incubation time. | |
| Improper tissue fixation | Ensure proper fixation time and fixative. | |
| High Background Staining | Non-specific antibody binding | Use a blocking serum from the same species as the secondary antibody. |
| Endogenous peroxidase activity | Perform a peroxidase quenching step (e.g., with H2O2). | |
| Primary antibody concentration too high | Decrease the primary antibody concentration. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a pre-adsorbed secondary antibody. |
| Tissue drying out during staining | Keep slides in a humidified chamber during incubations. |
Flow Cytometry for S1P1 Receptor Internalization
| Issue | Possible Cause | Suggested Solution |
| Poor Cell Viability | Harsh tissue dissociation | Optimize enzymatic digestion time and mechanical dissociation. |
| Inappropriate buffer | Use a suitable staining buffer containing a protein source (e.g., BSA or FBS). | |
| High Background Fluorescence | Inadequate blocking of Fc receptors | Include an Fc block step before antibody staining. |
| Autofluorescence | Use a viability dye to exclude dead cells, which are often autofluorescent. | |
| No or Low Signal | Low receptor expression | Use a bright fluorophore-conjugated antibody and/or a signal amplification system. |
| Receptor internalization before staining | Keep cells on ice and use cold buffers to prevent premature internalization. | |
| Difficulty Distinguishing Internalized vs. Surface Receptors | Inefficient quenching or acid wash | Optimize the concentration and incubation time of the quenching agent or acidic buffer. |
| Antibody is still fluorescent after internalization | This is expected; compare fluorescence of non-stripped vs. acid-stripped cells to quantify internalization. |
References
- 1. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Therapeutic Potential of this compound in the Management of Moderately-to-Severely Active Ulcerative Colitis: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arena Completes Full Enrollment in this compound Phase II Clinical Study for Ulcerative Colitis - BioSpace [biospace.com]
Technical Support Center: Refining Animal Models for Etrasimod Therapeutic Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing and refining animal models to better study the therapeutic effects of Etrasimod. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that we are trying to model?
A1: this compound is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator. It acts as an agonist at S1P receptor subtypes 1, 4, and 5 (S1PR1, S1PR4, S1PR5).[1][2] The primary therapeutic mechanism involves its action on S1PR1 on lymphocytes.[1] Activation of S1PR1 internalizes the receptor, making lymphocytes unable to sense the natural S1P gradient that guides their exit from secondary lymphoid organs. This results in the reversible sequestration of lymphocytes within lymph nodes, reducing the number of circulating lymphocytes available to migrate to sites of inflammation, such as the colon in inflammatory bowel disease (IBD).[1][3]
Q2: Which animal models are most appropriate for studying this compound's efficacy in IBD?
A2: The most relevant models are those in which lymphocyte trafficking plays a major pathogenic role.
-
T-Cell Transfer Model of Colitis: This is a highly relevant model as it directly involves the transfer of pathogenic CD4+ T-cells that induce colitis. This compound has been shown to be effective in attenuating inflammation in the CD4+CD45RBhigh T-cell transfer mouse model. This model is ideal for demonstrating this compound's core mechanism of preventing lymphocyte migration to the colon.
-
Chemically-Induced Models (DSS and TNBS):
-
Dextran Sodium Sulfate (DSS): This model induces acute or chronic colitis through epithelial barrier disruption, leading to an inflammatory response. While the initial injury is not T-cell mediated, the subsequent adaptive immune response in chronic models can be influenced by this compound. This model is useful for studying effects on mucosal healing and innate immune responses.
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS): This model induces a T-cell-mediated transmural inflammation that shares some features with Crohn's disease. It is suitable for evaluating this compound's ability to modulate T-cell driven inflammation.
-
Q3: What are the key outcome measures to assess this compound's therapeutic effect in these models?
A3: A combination of clinical, histological, and immunological endpoints should be used:
-
Clinical Assessment: Daily monitoring of body weight, stool consistency, and rectal bleeding, which can be combined into a Disease Activity Index (DAI) score.
-
Macroscopic Assessment: Colon length and weight at necropsy. A shorter colon is indicative of more severe inflammation.
-
Histological Analysis: Microscopic evaluation of colon sections for inflammatory cell infiltration, epithelial damage, crypt loss, and mucosal thickening.
-
Immunological Analysis:
-
Flow Cytometry: To confirm the mechanism of action, measure lymphocyte counts (total, T-cells, B-cells) in peripheral blood, mesenteric lymph nodes, and spleen. A significant reduction in peripheral lymphocytes is expected.
-
Cytokine Profiling: Measurement of pro-inflammatory (e.g., TNF-α, IL-6, IL-17) and anti-inflammatory (e.g., IL-10) cytokines in colon tissue homogenates or cultured explants via ELISA or multiplex assays.
-
Troubleshooting Guide
Issue 1: Lack of significant reduction in peripheral lymphocyte counts after this compound administration.
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage or Formulation | Verify the dose calculation based on the animal's weight. This compound has been administered chronically to rats at doses up to 150 mg/kg/day and to dogs at up to 15 mg/kg/day in safety studies. Ensure the vehicle used for suspension is appropriate and that the drug is properly suspended before each administration. |
| Pharmacokinetic Issues | The half-life of this compound is approximately 30 hours. Ensure that the dosing frequency is sufficient to maintain adequate plasma concentrations. For a once-daily regimen, blood samples for pharmacokinetic analysis can be taken at various time points post-dosing to confirm exposure. |
| Timing of Blood Collection | Lymphocyte reduction is dose-dependent. Ensure that blood is collected at a time point when the maximum effect is expected (e.g., after several days of continuous dosing). |
Issue 2: Minimal or no therapeutic effect observed in the DSS-induced acute colitis model.
| Potential Cause | Troubleshooting Step |
| Model Pathogenesis | The acute DSS model is primarily driven by innate immunity and epithelial damage, with a lesser role for lymphocyte trafficking in the initial phase. This compound's primary mechanism is to sequester lymphocytes. |
| Refine the Model | Consider using a chronic DSS model (e.g., multiple cycles of DSS administration) where the adaptive immune response and lymphocyte involvement are more prominent. |
| Timing of Treatment | Initiate this compound treatment prophylactically (before or at the start of DSS administration) to prevent the trafficking of lymphocytes that contribute to the later stages of inflammation. |
Issue 3: High variability in disease severity between animals within the same group.
| Potential Cause | Troubleshooting Step |
| Inconsistent DSS/TNBS Administration | Ensure precise and consistent administration of the inducing chemical. For DSS, verify the concentration in the drinking water and monitor water intake. For TNBS, ensure consistent intrarectal volume and delivery technique. |
| Microbiome Differences | The gut microbiota can significantly influence the severity of induced colitis. House animals in the same cages and from the same vendor to minimize microbiome variability. Consider co-housing animals for a period before the experiment begins. |
| Genetic Background of Animals | Different mouse strains have varying susceptibility to induced colitis. Ensure that all animals are from the same genetic background (e.g., C57BL/6 or BALB/c). |
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinity and Potency
| Receptor Subtype | Species | Assay Type | Potency (EC50) | Efficacy | Reference |
| S1P1 | Human | β-arrestin recruitment | 6.1 nM | Full Agonist | |
| Mouse | β-arrestin recruitment | 3.65 nM | Full Agonist | ||
| Rat | β-arrestin recruitment | 0.2 nM | Full Agonist | ||
| Dog | β-arrestin recruitment | 4.19 nM | Full Agonist | ||
| S1P4 | Human | β-arrestin recruitment | 147 nM | Partial Agonist | |
| S1P5 | Human | β-arrestin recruitment | 24.4 nM | Partial Agonist | |
| S1P2 / S1P3 | Human | N/A | No activity detected | N/A |
Table 2: Preclinical Safety Study Dosages
| Species | Duration | No Observed Adverse Effect Level (NOAEL) | Route of Administration | Reference |
| Rat | 26 weeks | ≤ 150 mg/kg/day | Oral (once daily) | |
| Dog | 39 weeks | ≤ 15 mg/kg/day | Oral (once daily) |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound selectively binds to S1PR1, S1PR4, and S1PR5. The key therapeutic effect is mediated through S1PR1 on lymphocytes. Binding of this compound to S1PR1 leads to receptor internalization and functional antagonism, preventing lymphocytes from exiting lymph nodes in response to the S1P gradient.
Caption: this compound blocks lymphocyte egress from lymph nodes.
Refined Experimental Workflow: T-Cell Transfer Colitis Model
This workflow outlines the key steps for evaluating this compound in the CD4+CD45RBhigh T-cell transfer model of colitis.
Caption: Workflow for T-cell transfer colitis model with this compound.
Troubleshooting Logic Diagram: Investigating Lack of Efficacy
This diagram provides a logical flow for troubleshooting experiments where this compound does not show the expected therapeutic effect.
Caption: Troubleshooting guide for lack of this compound efficacy.
References
- 1. The Current Sphingosine 1 Phosphate Receptor Modulators in the Management of Ulcerative Colitis [mdpi.com]
- 2. This compound: Modulating Sphingosine... preview & related info | Mendeley [mendeley.com]
- 3. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Etrasimod Technical Support Center: Interpreting Unexpected Immunological Responses
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Etrasimod. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected immunological responses during your experiments.
Frequently Asked Questions (FAQs)
Q1: this compound is known to sequester lymphocytes. Are there any other immune cell populations that are significantly affected?
A1: Yes, beyond its primary mechanism of sequestering lymphocytes, this compound can also exert effects on myeloid cells. This is largely attributed to its interaction with the Sphingosine-1-Phosphate Receptor 4 (S1PR4), which is expressed on various immune cells, including myeloid cells.[1][2][3]
Q2: What specific effects does this compound have on myeloid cells like neutrophils and macrophages?
A2: this compound has been shown to modulate the activity of neutrophils and macrophages. Specifically, it can lead to a modest decrease in circulating neutrophils.[4][5] Additionally, studies have demonstrated that this compound can reduce the activation level of neutrophils and attenuate the production of certain chemokines, such as CCL20 and CXCL5, by macrophages.
Q3: My experimental results show an unexpected change in cytokine profiles after this compound treatment. Is this a known phenomenon?
A3: Yes, it is plausible to observe changes in cytokine profiles that are not solely explained by lymphocyte sequestration. This compound's modulation of S1PR4 can influence cytokine production. For instance, S1PR4 signaling has been implicated in the regulation of IFN-α production by plasmacytoid dendritic cells. Therefore, unexpected cytokine shifts may be a result of this compound's direct or indirect effects on various immune cell populations.
Q4: I am observing a lack of clinical or experimental response despite a significant reduction in peripheral lymphocyte counts. What could be the reason?
A4: While lymphocyte reduction is a primary pharmacodynamic effect of this compound, the clinical or experimental outcome depends on the specific contribution of lymphocytes to the disease model or endpoint being studied. If the underlying pathology is driven by other immune cells or inflammatory pathways not directly targeted by lymphocyte sequestration, a discordance between lymphocyte counts and overall efficacy can be observed. It is also important to consider the role of tissue-resident lymphocytes, which may not be fully depleted from the site of inflammation.
Q5: Are there any reports of paradoxical inflammation with this compound or other S1P receptor modulators?
A5: While rare, paradoxical inflammatory reactions have been reported with some biological therapies. For S1P receptor modulators, cases of paradoxical MS exacerbation have been noted. Although not a widely reported event for this compound, any unexpected worsening of inflammation should be carefully investigated to rule out a paradoxical reaction.
Troubleshooting Guides
Issue 1: Unexpected Neutrophil Count Fluctuations
| Observation | Potential Cause | Recommended Action |
| Significant decrease in absolute neutrophil count (ANC) beyond a modest reduction. | This compound can cause a modest decrease in ANC. A larger than expected drop could be idiosyncratic or due to concomitant medications. | Review concomitant medications for any known effects on neutrophil counts. Monitor ANC closely and consider dose adjustment or discontinuation if clinically significant neutropenia develops. |
| Increase in neutrophil counts. | This is an unexpected finding, as this compound is generally associated with a modest decrease in neutrophils. This could indicate a confounding factor. | Verify the integrity of the experimental setup. Rule out underlying infection or inflammation that could be causing neutrophilia. Analyze other inflammatory markers. |
Issue 2: Discrepancy Between Lymphocyte Depletion and Inflammatory Readouts
| Observation | Potential Cause | Recommended Action |
| Peripheral lymphocyte counts are significantly reduced, but markers of inflammation (e.g., specific cytokines, tissue inflammation) remain high or increase. | The inflammatory process may be predominantly driven by myeloid cells or other cell types not directly targeted by lymphocyte sequestration. This compound's effect on S1PR4 on myeloid cells may be influencing the inflammatory milieu in an unexpected way. | Perform a comprehensive analysis of immune cell populations in the target tissue, including macrophages, neutrophils, and dendritic cells, using flow cytometry or immunohistochemistry. Analyze a broad panel of cytokines and chemokines to understand the inflammatory signature. |
Issue 3: Altered Cytokine and Chemokine Profiles
| Observation | Potential Cause | Recommended Action |
| Unexpected increase or decrease in specific cytokines/chemokines not typically associated with lymphocyte activity. | This compound's interaction with S1PR4 on myeloid cells can modulate their cytokine and chemokine production. | Measure a broad panel of cytokines and chemokines using a multiplex assay to identify the specific pathways being affected. Correlate cytokine changes with changes in myeloid cell populations and activation states. |
Data Presentation
Table 1: Summary of this compound's Effects on Immune Cell Populations from Clinical Trials
| Immune Cell Population | Effect | Magnitude of Change | Reference |
| Total Lymphocytes | Decrease | Approximately 50% reduction from baseline | |
| Absolute Neutrophils | Modest Decrease | Week 12: -16.8% (ELEVATE UC 12); Week 20 (nadir): -24.5% (ELEVATE UC 52) |
Experimental Protocols
Protocol 1: Immunophenotyping of Whole Blood and Tissue Samples by Flow Cytometry
This protocol provides a general framework for identifying and quantifying various immune cell populations. Specific antibody panels will need to be optimized for the cell types of interest.
-
Sample Preparation:
-
Whole Blood: Collect blood in EDTA or heparin tubes. For analysis of leukocyte populations, red blood cell lysis is required. Use a commercial lysis buffer according to the manufacturer's instructions.
-
Tissue: Mechanically and/or enzymatically digest tissue to obtain a single-cell suspension. Filter the cell suspension through a 40-70 µm cell strainer.
-
-
Antibody Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Block Fc receptors with an appropriate Fc block reagent to reduce non-specific antibody binding.
-
Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers of interest (e.g., CD45 for total leukocytes, CD3 for T cells, CD11b for myeloid cells, CD14 for monocytes/macrophages, CD15 for neutrophils).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on specific cell populations based on forward and side scatter properties and marker expression.
-
Protocol 2: Multiplex Cytokine and Chemokine Analysis
This protocol outlines the general steps for using a bead-based multiplex immunoassay (e.g., Luminex-based assays) to measure multiple cytokines and chemokines simultaneously.
-
Sample Preparation:
-
Collect serum or plasma from blood samples. Centrifuge blood collection tubes and carefully aspirate the supernatant.
-
Store samples at -80°C until use. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the specific multiplex kit being used.
-
Typically, this involves incubating the samples with antibody-coupled beads, followed by the addition of a biotinylated detection antibody and then a streptavidin-phycoerythrin (PE) reporter.
-
-
Data Acquisition and Analysis:
-
Acquire the bead-based data on a compatible instrument (e.g., Luminex 200, FLEXMAP 3D).
-
Use the manufacturer's software to analyze the data and calculate the concentration of each analyte based on a standard curve.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action on lymphocytes and myeloid cells.
Caption: A logical workflow for troubleshooting unexpected immunological findings.
References
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing lymphopenia observed during long-term animal studies with Etrasimod. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause lymphopenia?
This compound is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1, 4, and 5.[1][2][3] By acting as a functional antagonist to the S1P1 receptor on lymphocytes, this compound inhibits their egress from lymphoid tissues, such as lymph nodes.[2][4] This sequestration of lymphocytes within the lymph nodes leads to a reversible, dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.
Q2: Is the lymphopenia induced by this compound reversible?
Yes, the lymphopenia induced by this compound is reversible. Upon discontinuation of the drug, lymphocyte counts in the peripheral blood have been shown to return to baseline levels. In human studies, lymphocyte levels recovered to within 5% of baseline within 7 days of stopping the medication. Animal studies with other S1P1 receptor modulators have also demonstrated the recovery of lymphocyte counts after treatment cessation.
Q3: What is the expected magnitude and time course of lymphopenia in animal models?
Troubleshooting Guide
Issue 1: Severe or Unexpectedly Pronounced Lymphopenia
Potential Cause:
-
Individual animal sensitivity.
-
Incorrect dosing or formulation.
-
Synergistic effects with other experimental conditions or compounds.
Troubleshooting Steps:
-
Verify Dosing and Administration: Double-check the dose calculations, formulation preparation, and administration technique to rule out any errors.
-
Increase Monitoring Frequency: For the affected animal(s), increase the frequency of complete blood counts (CBCs) with differential to daily or every other day to closely track lymphocyte trends.
-
Clinical Observation: Enhance the frequency and detail of clinical observations for the affected animals. Look for any signs of illness, such as lethargy, weight loss, or changes in behavior.
-
Consider Dose Reduction: If severe lymphopenia persists or is associated with clinical signs, a temporary dose reduction or a brief drug holiday may be warranted. The decision to adjust the dose should be based on the study protocol and in consultation with the study director and veterinarian.
-
Evaluate for Concurrent Infections: As lymphopenia can increase susceptibility to infections, it is important to rule out any underlying infections that could be exacerbating the low lymphocyte count.
Issue 2: Onset of Clinical Signs of Infection
Potential Cause:
-
Immunosuppression due to this compound-induced lymphopenia increases susceptibility to opportunistic pathogens.
Troubleshooting Steps:
-
Immediate Veterinary Consultation: At the first sign of infection (e.g., fever, inflammation, respiratory distress, diarrhea), consult with the attending veterinarian.
-
Diagnostic Sampling: Collect appropriate samples (e.g., blood cultures, swabs) for microbiological analysis to identify the causative agent and determine antimicrobial susceptibility.
-
Supportive Care: Provide supportive care as recommended by the veterinarian, which may include fluid therapy, nutritional support, and appropriate antimicrobial treatment.
-
Temporary Discontinuation of this compound: Depending on the severity of the infection, a temporary cessation of this compound dosing may be necessary to allow for immune reconstitution and clearance of the infection. This decision should be made in consultation with the study director and veterinarian.
-
Review Environmental Conditions: Assess the animal housing and husbandry protocols to minimize the risk of pathogen exposure.
Data Presentation
Table 1: this compound Potency (EC50) on S1P1 Receptors in Different Species
| Species | EC50 (nM) |
| Human | 6.1 |
| Mouse | 3.65 |
| Dog | 4.19 |
| Monkey | 8.7 |
Table 2: Illustrative Lymphocyte Count Monitoring in a Chronic Rodent Study (Hypothetical Data)
| Time Point | Control Group (Vehicle) | This compound-Treated Group (X mg/kg) |
| Baseline | 100% | 100% |
| Week 4 | 98% | 45% |
| Week 13 | 102% | 38% |
| Week 26 | 99% | 35% |
| Recovery Week 2 | 101% | 85% |
| Recovery Week 4 | 100% | 98% |
Note: This table is for illustrative purposes only. Actual results will vary depending on the dose, species, and individual animal responses.
Experimental Protocols
Protocol 1: Hematological Monitoring in Long-Term this compound Studies
Objective: To monitor for and characterize this compound-induced lymphopenia.
Methodology:
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample from each animal for a complete blood count (CBC) with differential.
-
Acclimation: Allow animals to acclimate to the blood collection procedure to minimize stress-related changes in blood parameters.
-
Scheduled Blood Draws:
-
Initial Dosing Phase (First 4 weeks): Collect blood samples weekly to establish the initial onset and magnitude of lymphopenia.
-
Chronic Dosing Phase (After 4 weeks): Collect blood samples bi-weekly or monthly for the remainder of the study.
-
Recovery Phase: Following the final dose, collect blood samples at more frequent intervals (e.g., twice weekly for the first two weeks, then weekly) to characterize the kinetics of lymphocyte recovery.
-
-
Sample Analysis: Submit blood samples to a qualified laboratory for analysis of total white blood cell count, absolute lymphocyte count, and lymphocyte subset analysis (T-cells, B-cells, NK cells) by flow cytometry, if required by the study design.
-
Data Analysis: Express lymphocyte counts as absolute numbers and as a percentage of the baseline value for each animal.
Mandatory Visualizations
Caption: this compound's mechanism of action on the S1P1 receptor.
Caption: Workflow for a long-term this compound animal study.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound for moderate to severe ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of this compound in the Management of Moderately-to-Severely Active Ulcerative Colitis: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Etrasimod's Selectivity Profile: A Comparative Analysis for S1P Receptor Modulation
Etrasimod is a next-generation, oral, selective sphingosine-1-phosphate (S1P) receptor modulator that exhibits a distinct selectivity profile for S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5). This targeted engagement is of significant interest to researchers and drug developers in the field of immunology and inflammation, as it may offer a differentiated therapeutic window compared to less selective S1P modulators. This guide provides a comparative analysis of this compound's selectivity, supported by experimental data and detailed methodologies, to aid in the evaluation of its potential in drug development programs.
Comparative Selectivity of S1P Receptor Modulators
The selectivity of this compound and other S1P receptor modulators is a key determinant of their biological effects. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound, Ozanimod, Siponimod, and the active phosphate metabolite of Fingolimod for S1P1, S1P4, and S1P5 receptors.
| Compound | S1P1 | S1P4 | S1P5 |
| This compound | EC50: 6.1 nM [1] | EC50: 147 nM [1] | EC50: 24.4 nM [1] |
| EC50: 5.48 nM [2] | EC50: ~54.8 nM (10-fold weaker than S1P1) [2] | ||
| Ozanimod | EC50: 160 pM - 410 pM | >10,000 nM | EC50: 11 nM |
| Siponimod | EC50: 0.46 nM | EC50: ~383.7 nM | EC50: 0.3 nM |
| Fingolimod-P | Binds to S1P1, S1P3, S1P4, S1P5 | Potent activity (EC50 ≤18.98 nM) | Potent activity (EC50 ≤18.98 nM) |
Experimental Protocols
The determination of the selectivity profile of S1P receptor modulators relies on robust in vitro assays. The following are detailed methodologies for two key experiments: the radioligand competitive binding assay and the [³⁵S]GTPγS binding assay.
Radioligand Competitive Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
Materials:
-
Cell membranes expressing the human S1P receptor of interest (S1P1, S1P4, or S1P5).
-
Radioligand (e.g., [³²P]S1P or [³H]-Ozanimod).
-
Test compounds (e.g., this compound, Ozanimod, Siponimod).
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).
-
96-well glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final concentrations should typically range from 0.001 nM to 100 µM.
-
In a 96-well plate, pre-incubate the cell membranes (1-2 µg of protein per well) with the test compound dilutions for 30 minutes at room temperature.
-
Add the radioligand at a final concentration of 0.1 - 0.2 nM to initiate the binding reaction. The final volume in each well should be 150 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter plates, followed by five washes with 200 µL of ice-cold assay buffer per well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled S1P) from the total binding.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P receptors upon agonist binding.
Materials:
-
Cell membranes expressing the human S1P receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the cell membranes, test compound dilutions, and GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add a suspension of SPA beads to each well.
-
Seal the plate and incubate for at least one hour at room temperature to allow the beads to settle.
-
Measure the radioactivity in a microplate scintillation counter.
-
The EC50 values are determined by plotting the agonist-stimulated increase in [³⁵S]GTPγS binding against the concentration of the test compound.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes involved in S1P receptor signaling and the experimental procedures used to characterize them, the following diagrams are provided in the DOT language for Graphviz.
Caption: S1P1 Signaling Pathway.
Caption: S1P4 Signaling Pathway.
Caption: S1P5 Signaling Pathway.
Caption: General Experimental Workflow.
References
Unraveling Etrasimod's Mechanism: A Comparative Guide to its Cross-Validation Using Genetic Models
For Immediate Release
A deep dive into the mechanism of action of Etrasimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, reveals a targeted approach to treating immune-mediated inflammatory diseases. Through cross-validation using sophisticated genetic models, researchers have elucidated the specific pathways through which this compound exerts its therapeutic effects, primarily by sequestering lymphocytes and modulating inflammatory responses. This guide provides a comparative analysis of the experimental data supporting this compound's mechanism, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is a selective modulator of S1P receptor subtypes 1, 4, and 5 (S1PR1, S1PR4, and S1PR5).[1][2][3][4] Its primary mechanism of action involves acting as a functional antagonist on S1PR1, which is crucial for the egress of lymphocytes from lymph nodes.[5] By promoting the internalization and degradation of S1PR1 on lymphocytes, this compound effectively traps these immune cells within the lymph nodes, preventing their migration to sites of inflammation, such as the colon in ulcerative colitis. This targeted sequestration of lymphocytes is a key factor in its anti-inflammatory efficacy.
Cross-Validation Through Genetic Models: Pinpointing the Molecular Targets
To rigorously validate the specific roles of S1PR1, S1PR4, and S1PR5 in this compound's activity, studies employing genetic knockout and knockdown models have been instrumental. These models allow for the precise dissection of the drug's effects on individual receptor subtypes.
The Pivotal Role of S1PR1 in Lymphocyte Sequestration
The central role of S1PR1 in lymphocyte trafficking is well-established. Studies using S1PR1 knockout mice have demonstrated that the absence of this receptor leads to a significant reduction in circulating lymphocytes, mirroring the effect of S1P receptor modulators. While direct studies of this compound in S1PR1 knockout mice are not yet widely published, extensive research on other S1P modulators like Fingolimod and Ozanimod in these models confirms the indispensable role of S1PR1 in lymphocyte egress. It is through the functional antagonism of this receptor that this compound is understood to induce lymphopenia, a key pharmacodynamic marker of its activity.
Unveiling the Contribution of S1PR4 to Anti-Inflammatory Effects
Recent research has shed light on the significant contribution of S1PR4 to this compound's anti-inflammatory properties, particularly in modulating macrophage activity. A key study utilizing S1PR4 knockdown in primary human macrophages has provided direct evidence that this compound's ability to attenuate the production of pro-inflammatory cytokines is dependent on this receptor subtype.
| Cytokine | Cell Type | Model | Treatment | Outcome |
| CCL20 | Primary Human Macrophages | S1PR4 Knockdown | This compound | Attenuated production in wild-type, effect abolished in S1PR4 knockdown |
| CXCL5 | Primary Human Macrophages | S1PR4 Knockdown | This compound | Attenuated production in wild-type, effect abolished in S1PR4 knockdown |
These findings highlight that this compound's mechanism extends beyond simple lymphocyte sequestration and involves the direct modulation of innate immune cell responses through S1PR4.
The Emerging Role of S1PR5 in Immune Cell Trafficking
S1PR5 is primarily expressed on natural killer (NK) cells and has been implicated in their trafficking. While direct experimental data on this compound's effects in S1PR5 knockout mice is limited, the known function of this receptor suggests a potential role for this compound in modulating NK cell activity, which could contribute to its overall therapeutic effect in inflammatory conditions.
Experimental Protocols: A Closer Look at the Methodologies
The validation of this compound's mechanism of action relies on robust experimental protocols. Below are detailed methodologies for key experiments.
Lymphocyte Sequestration Assay via Flow Cytometry
This assay is fundamental to demonstrating the primary pharmacodynamic effect of S1P receptor modulators.
-
Animal Models: Wild-type and, where available, S1PR1 knockout mice are used.
-
Treatment: Mice are administered this compound or a vehicle control orally. Other S1P modulators like Fingolimod or Ozanimod can be used as comparators.
-
Blood Collection: Peripheral blood is collected at various time points post-treatment.
-
Cell Staining: Blood samples are stained with fluorescently-labeled antibodies specific for different lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells).
-
Flow Cytometry Analysis: The absolute counts of each lymphocyte subset are quantified using a flow cytometer. A significant reduction in circulating lymphocytes in wild-type mice treated with this compound, which would be absent in S1PR1 knockout mice, would confirm the S1PR1-dependent mechanism of lymphocyte sequestration.
In Vitro Macrophage Stimulation and Cytokine Analysis
This protocol is used to assess the direct anti-inflammatory effects of this compound on macrophages.
-
Cell Culture: Primary human monocyte-derived macrophages are cultured. For genetic validation, cells are transfected with S1PR4 siRNA to achieve knockdown.
-
Pre-treatment: Macrophages are pre-treated with this compound, other S1P modulators, or a vehicle control for a specified period.
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as Zymosan A, to induce cytokine production.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of various cytokines and chemokines (e.g., CCL20, CXCL5) in the supernatant are measured using a multiplex immunoassay (e.g., CBA/Legendplex). A reduction in cytokine levels in this compound-treated wild-type macrophages, with this effect being diminished in S1PR4 knockdown cells, demonstrates the S1PR4-dependent anti-inflammatory action.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental flows, the following diagrams have been generated.
Figure 1: this compound's primary mechanism of action on lymphocyte sequestration.
Figure 2: Experimental workflow for validating S1PR4's role in this compound's anti-inflammatory effect.
Conclusion
The cross-validation of this compound's mechanism of action using genetic models provides compelling evidence for its targeted engagement of S1PR1, S1PR4, and potentially S1PR5. The established role of S1PR1 in lymphocyte sequestration is the cornerstone of its efficacy in reducing inflammatory cell trafficking. Furthermore, the elucidation of S1PR4's involvement in modulating macrophage-mediated inflammation adds another layer to its therapeutic profile. As research continues, further studies in specific S1PR knockout models will undoubtedly provide a more granular understanding of this compound's multifaceted mechanism, paving the way for more precise therapeutic applications in a range of immune-mediated diseases. The preclinical data from a T-cell transfer mouse model of colitis further supports the efficacy of this compound in an in vivo setting.
References
Etrasimod's Therapeutic Effects: A Comparative Guide to its Consistent Clinical Performance
For Researchers, Scientists, and Drug Development Professionals
Etrasimod, an oral, once-daily, selective sphingosine 1-phosphate (S1P) receptor modulator, has demonstrated significant therapeutic potential for immune-mediated inflammatory diseases, particularly ulcerative colitis (UC).[1][2] This guide provides a comprehensive comparison of this compound's performance, drawing upon data from key clinical trials. While formal reproducibility studies across different laboratories are not extensively published, the consistent results from multi-center international clinical trials provide strong evidence of its reliable therapeutic effects.
Comparative Efficacy and Safety of this compound
This compound's efficacy and safety have been primarily evaluated in the Phase 3 ELEVATE UC 52 and ELEVATE UC 12, and the Phase 2 OASIS clinical trials.[3][4][5] These studies, conducted across numerous centers in various countries, offer a robust dataset to assess the consistency of its therapeutic outcomes.
Efficacy in Ulcerative Colitis
The primary endpoint in these trials was clinical remission, demonstrating this compound's ability to effectively manage moderately to severely active UC.
Table 1: Clinical Remission Rates in Key this compound Clinical Trials
| Clinical Trial | Treatment Group | Clinical Remission at Week 12 | Clinical Remission at Week 52 |
| ELEVATE UC 52 | This compound 2 mg | 27% | 32% |
| Placebo | 7% | 7% | |
| ELEVATE UC 12 | This compound 2 mg | 25% | N/A |
| Placebo | 15% | N/A | |
| OASIS (Phase 2) | This compound 2 mg | Met primary and all secondary endpoints | N/A |
| Placebo | - | N/A |
A meta-analysis of randomized controlled trials revealed that this compound was superior to placebo in achieving clinical remission, clinical response, endoscopic improvement, and histologic remission.
Comparison with Other S1P Receptor Modulators
This compound distinguishes itself from other S1P receptor modulators like Ozanimod through its pharmacokinetic profile and receptor selectivity. This compound selectively targets S1P receptor subtypes 1, 4, and 5, while Ozanimod targets S1P1 and S1P5. This broader receptor profile of this compound may contribute to its distinct therapeutic effects.
Notably, this compound does not require a dose titration, unlike Ozanimod, which may allow for a quicker onset of action. A matching-adjusted indirect comparison suggested that while induction results are similar between this compound and Ozanimod, this compound may lead to better clinical response and remission in the maintenance phase.
Table 2: Key Characteristics of this compound vs. Ozanimod
| Feature | This compound | Ozanimod |
| S1P Receptor Selectivity | S1P1, S1P4, S1P5 | S1P1, S1P5 |
| Dose Titration Required | No | Yes |
| Metabolism | Direct action | Relies on biotransformation to active metabolites |
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect is primarily mediated by its modulation of S1P receptors, which play a crucial role in lymphocyte trafficking. By selectively binding to S1P1 receptors on lymphocytes, this compound causes their internalization and degradation. This process prevents lymphocytes from exiting the lymph nodes, thereby reducing the number of circulating lymphocytes and their infiltration into inflamed tissues like the colon in ulcerative colitis.
Caption: this compound's mechanism of action on lymphocyte trafficking.
Experimental Protocols
The data presented in this guide are derived from rigorously designed, multi-center, randomized, double-blind, placebo-controlled clinical trials. The general workflow of these trials ensures a high standard of data quality and minimizes bias.
Key Clinical Trial Design: ELEVATE UC 52 & ELEVATE UC 12
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multi-center studies.
-
Participants: Adults with moderately to severely active ulcerative colitis who had an inadequate response or intolerance to at least one conventional, biologic, or Janus kinase (JAK) inhibitor therapy.
-
Intervention: Patients were randomly assigned (2:1) to receive either this compound 2 mg orally once daily or a matching placebo.
-
Primary Endpoints: The primary efficacy endpoint was the proportion of patients achieving clinical remission at week 12 (for both studies) and week 52 (for ELEVATE UC 52). Clinical remission was typically defined based on the Mayo score.
-
Key Secondary Endpoints: These included clinical response, endoscopic improvement, and histologic remission.
Caption: Generalized workflow of the ELEVATE UC clinical trials.
Conclusion
The extensive data from multi-center clinical trials robustly support the consistent therapeutic efficacy and manageable safety profile of this compound in the treatment of moderately to severely active ulcerative colitis. Its unique pharmacological profile, including its selectivity for S1P1, S1P4, and S1P5 receptors and the lack of a need for dose titration, positions it as a valuable oral treatment option. The consistency of findings across large, geographically diverse patient populations in the ELEVATE and OASIS trials underscores the reproducibility of its clinical effects. Further head-to-head trials will be beneficial to more definitively establish its comparative effectiveness against other advanced therapies.
References
- 1. This compound: Modulating Sphingosine-1-Phosphate Receptors to Treat Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and Safety of this compound in a Phase 2 Randomized Trial of Patients With Ulcerative Colitis [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
Predicting Etrasimod Response: A Guide to Biomarker Validation in Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Etrasimod's performance with alternative treatments for ulcerative colitis (UC), focusing on the validation and use of biomarkers to predict therapeutic response. We delve into the experimental data from key clinical trials, outline the methodologies for biomarker assessment, and present visual workflows and signaling pathways to facilitate a deeper understanding of the science underpinning personalized medicine in IBD.
This compound: Mechanism of Action
This compound is an oral, selective sphingosine 1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1, 4, and 5.[1][2][3] Its primary mechanism of action involves preventing the migration of lymphocytes, particularly T cells, from lymph nodes to the inflamed tissues of the colon.[1][3] By binding to S1P1 receptors on lymphocytes, this compound internalizes these receptors, rendering the cells unresponsive to the S1P gradient that normally guides their egress from lymphoid organs. This sequestration of lymphocytes reduces the inflammatory cascade in the gut.
Biomarkers for Predicting this compound Response
Clinical studies have identified fecal calprotectin (FCP) and C-reactive protein (CRP) as promising non-invasive biomarkers for predicting and monitoring the response to this compound in patients with moderately to severely active ulcerative colitis.
Fecal Calprotectin (FCP): An abundant protein in neutrophils, FCP levels in stool correlate strongly with neutrophil infiltration into the gut mucosa, a hallmark of active inflammation in UC.
C-Reactive Protein (CRP): An acute-phase reactant synthesized by the liver in response to inflammation. High-sensitivity CRP (hs-CRP) assays allow for the detection of low-grade inflammation.
Comparative Efficacy and Biomarker Response
The following tables summarize the efficacy of this compound in inducing clinical remission and the corresponding changes in FCP and CRP levels in responders versus non-responders, based on data from the ELEVATE UC and OASIS clinical trials. Data for alternative UC treatments, including the S1P receptor modulator Ozanimod and the JAK inhibitor Tofacitinib, are also presented for comparison.
Table 1: this compound (ELEVATE UC 52 & 12 Trials) - Week 12 Data
| Outcome | This compound Responders (Median FCP in µg/g) | This compound Non-Responders (Median FCP in µg/g) | This compound Responders (Median hsCRP in mg/L) | This compound Non-Responders (Median hsCRP in mg/L) | Clinical Remission Rate (%) |
| ELEVATE UC 52 | Significantly lower (P < .001) | Significantly higher (P < .001) | Significantly lower (P < .01) | Significantly higher (P < .01) | 27% |
| ELEVATE UC 12 | Significantly lower (P < .001) | Significantly higher (P < .001) | Significantly lower (P < .01) | Significantly higher (P < .01) | 24.8% |
Data from post-hoc analysis of the ELEVATE UC clinical program. Specific median values for responders and non-responders were not publicly available, but statistical significance was reported.
Table 2: this compound (OASIS Trial) - Week 12 Data
| Outcome | This compound 2mg Responders (Median FCP in µg/g) | This compound 2mg Non-Responders (Median FCP in µg/g) | This compound 2mg Responders (Median hsCRP in mg/L) | This compound 2mg Non-Responders (Median hsCRP in mg/L) | Clinical Remission Rate (%) |
| Clinical Remission | Significantly lower | Significantly higher | Significantly lower | Significantly higher | 33% |
| Endoscopic Improvement | Significantly lower | Significantly higher | Significantly lower | Significantly higher | 41.8% |
In the this compound 2 mg group, median FCP and CRP levels at Week 12 were significantly lower in patients who achieved clinical remission and endoscopic improvement versus patients who did not (all p < 0.05).
Table 3: Ozanimod (TOUCHSTONE Trial) - Week 8 Data
| Outcome | Ozanimod 1mg Responders | Ozanimod 1mg Non-Responders | Clinical Remission Rate (%) |
| FCP Decline | Greater decline | Lesser decline | 16% (at week 8) |
| CRP Levels | Median CRP reduced by 35% from baseline | - | - |
Declines in FCP at week 8 were greater in patients achieving clinical response and clinical remission than in those who did not. Specific median values for responders and non-responders were not provided.
Table 4: Tofacitinib (OCTAVE Induction 1 & 2) - Week 8 Data
| Outcome | Tofacitinib Responders (Median CRP Reduction in mg/L) | Tofacitinib Non-Responders (Median CRP Reduction in mg/L) | Clinical Remission Rate (%) |
| Clinical Remission | -1.1 | -0.6 | 18.5% |
| Endoscopic Improvement | -1.3 | -0.9 | - |
Data from post-hoc analyses of the OCTAVE Induction 1 & 2 trials.
Experimental Protocols
Biomarker Assessment in Clinical Trials
1. Fecal Calprotectin (FCP) Measurement:
-
Sample Collection: Patients provide a stool sample at specified time points during the clinical trial (e.g., baseline, week 4, week 8, week 12).
-
Assay Method: The quantitative determination of FCP is typically performed using an enzyme-linked immunosorbent assay (ELISA).
-
General ELISA Protocol:
-
A small, measured amount of stool is homogenized in an extraction buffer.
-
The extract is centrifuged, and the supernatant is collected.
-
The supernatant is diluted and added to microplate wells pre-coated with anti-calprotectin antibodies.
-
After incubation, a second, enzyme-linked anti-calprotectin antibody is added, forming a "sandwich" complex.
-
A substrate is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color, proportional to the FCP concentration, is measured using a microplate reader.
-
Concentrations are calculated against a standard curve.
-
2. High-Sensitivity C-Reactive Protein (hs-CRP) Measurement:
-
Sample Collection: Blood samples are collected from patients at designated study visits.
-
Assay Method: hs-CRP levels are measured in serum or plasma using high-sensitivity immunoturbidimetric or nephelometric assays.
-
General Immunoturbidimetric/Nephelometric Protocol:
-
The patient's serum/plasma is mixed with a reagent containing antibodies specific to CRP.
-
The binding of CRP to the antibodies causes the formation of immune complexes, leading to increased turbidity (cloudiness) of the solution.
-
A light source is passed through the sample, and the amount of light scattered or absorbed by the immune complexes is measured.
-
The degree of light scatter or absorption is proportional to the concentration of hs-CRP in the sample.
-
Concentrations are determined by comparing the results to a calibrator with a known hs-CRP concentration.
-
Visualizing the Science
Signaling Pathway of this compound
Caption: this compound binds to S1P1 receptors on lymphocytes, leading to their internalization and preventing lymphocyte migration to inflamed colon tissue.
Experimental Workflow for Biomarker Validation
Caption: A typical workflow for validating predictive biomarkers in a randomized controlled trial for ulcerative colitis.
Logical Relationship of Biomarkers and this compound Response
Caption: The logical cascade from this compound treatment to clinical improvement, with biomarker normalization as a key predictive indicator.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Achievement of Clinical, Endoscopic, and Histological Outcomes in Patients with Ulcerative Colitis Treated with this compound, and Association with Faecal Calprotectin and C-reactive Protein: Results From the Phase 2 OASIS Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Etrasimod Demonstrates Efficacy in Preclinical Models, Offering a Novel Mechanism for Inflammatory Diseases
For researchers and drug development professionals, Etrasimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, presents a promising therapeutic avenue for inflammatory bowel disease (IBD) and other immune-mediated disorders. While direct preclinical data in animal models formally designated as resistant to other immunomodulators is not extensively available in published literature, its unique mechanism of action and efficacy in robust preclinical models, coupled with clinical findings in treatment-experienced patients, suggest its potential in difficult-to-treat inflammatory conditions.
This compound's primary mechanism involves the functional antagonism of S1P receptors 1, 4, and 5 (S1P1,4,5). This modulation effectively sequesters lymphocytes within the lymph nodes, preventing their migration to sites of inflammation. This targeted approach to lymphocyte trafficking offers a distinct therapeutic strategy compared to broader-acting immunomodulators.
Efficacy in a T-Cell Transfer Model of Colitis
In the CD4+CD45RBhigh T-cell transfer mouse model of colitis, a standard for evaluating T-cell-driven intestinal inflammation, chronic oral administration of this compound has been shown to significantly attenuate disease. This model is crucial for understanding the immunopathology of IBD.
Experimental Protocol: CD4+CD45RBhigh T-Cell Transfer Colitis Model
A common methodology for this model involves the isolation of CD4+ T-cells from the spleens of healthy donor mice. The CD4+ T-cell population is then further sorted to isolate the pathogenic CD45RBhigh subset. These naive T-cells are subsequently injected intraperitoneally into immunodeficient recipient mice, such as SCID (Severe Combined Immunodeficient) or Rag-/- mice. The recipient mice lack a functional adaptive immune system and therefore do not reject the transferred cells. Over the course of several weeks, the transferred CD4+CD45RBhigh T-cells expand and migrate to the colon, where they induce a progressive, chronic inflammation that mimics human ulcerative colitis.
Performance in a Collagen-Induced Arthritis Model
This compound has also demonstrated efficacy in the collagen-induced arthritis (CIA) model in rats, a widely used model for studying rheumatoid arthritis. Prophylactic oral administration of this compound in this model resulted in a significant reduction in ankle diameter, a key indicator of joint inflammation. The therapeutic effect is attributed to the inhibition of lymphocyte infiltration into the arthritic joints.
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
The CIA model is typically induced in susceptible rodent strains, such as Lewis rats or DBA/1 mice. The animals are immunized with an emulsion of type II collagen (the primary protein component of cartilage) and an adjuvant, such as Complete Freund's Adjuvant (CFA). A booster immunization is often given after a set period. This immunization process breaks immune tolerance to endogenous type II collagen, leading to an autoimmune response characterized by the production of autoantibodies and the activation of autoreactive T-cells.
This results in a polyarthritis that shares many pathological features with human rheumatoid arthritis, including synovial inflammation, pannus formation, and cartilage and bone erosion. The severity of arthritis is typically assessed by visual scoring of paw swelling and erythema. Histological examination of the joints is performed at the end of the study to evaluate the extent of inflammation and joint destruction.
Comparative Data Summary
| Preclinical Model | Key Efficacy Endpoints of this compound |
| CD4+CD45RBhigh T-Cell Transfer Colitis | Attenuation of colonic inflammation. |
| Reduction in weight loss and disease activity index. | |
| Decreased infiltration of inflammatory cells into the colon. | |
| Collagen-Induced Arthritis (CIA) | Significant reduction in ankle swelling/diameter. |
| Amelioration of histological signs of joint inflammation and damage. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for preclinical evaluation.
Caption: this compound's signaling pathway.
Caption: A typical preclinical experimental workflow.
Concluding Remarks
While the direct demonstration of this compound's efficacy in animal models explicitly designed to be resistant to other immunomodulators remains an area for further investigation, its distinct mechanism of action provides a strong rationale for its potential in such scenarios. By targeting lymphocyte trafficking through S1P receptor modulation, this compound offers a different approach to immunosuppression compared to agents like anti-TNF biologics or JAK inhibitors. The robust efficacy observed in standard, yet challenging, preclinical models of colitis and arthritis underscores its potential as a valuable therapeutic option in the management of inflammatory diseases. Future preclinical studies focusing on immunomodulator-refractory models will be crucial to fully elucidate this compound's positioning in the evolving landscape of inflammatory disease therapeutics.
Safety Operating Guide
Etrasimod proper disposal procedures
Proper disposal of Etrasimod is critical for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. As a potent investigational compound, all materials contaminated with this compound must be treated as hazardous waste. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound and associated waste materials in a laboratory setting. Adherence to these protocols, in conjunction with institutional and local regulations, is essential for minimizing risk to personnel and the environment.
Hazard Identification and Safety
This compound is classified as an environmentally hazardous substance and requires careful handling.[1] The following table summarizes key safety information derived from Safety Data Sheets (SDS).
| Hazard Information | Description | Citations |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
| Primary Routes of Exposure | Inhalation, ingestion, skin contact, and eye contact. | [2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[2][3] Handle in a well-ventilated area or under a fume hood. | |
| Environmental Hazards | Do not allow to enter soil, subsoil, surface water, or drains. This compound is regulated for transportation as a hazardous material (UN 3077, Environmentally Hazardous Substance, Solid, n.o.s). |
Environmental Fate: Sorption Data
The following data indicates this compound's potential for sorption to soil and activated sludge, highlighting the importance of preventing environmental release.
| Method | Medium | Endpoint | Result |
| OECD | Activated sludge | Kd (Geometric mean) | 3976 |
| OECD | Activated sludge | Koc (Geometric mean) | 12,697 |
| OECD | Soil (various) | Kd (Geometric mean) | 625 |
| OECD | Soil (various) | Koc (Geometric mean) | 54,979 |
Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for the safe segregation, collection, storage, and disposal of this compound waste.
I. Required Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous waste.
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Lab Coat: A dedicated lab coat or gown.
-
Respiratory Protection: If handling powders outside of a containment system (like a fume hood), a NIOSH-certified respirator may be necessary.
II. Waste Segregation and Collection
Proper segregation at the point of generation is crucial. Never mix this compound waste with general trash or other waste streams unless instructed by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste:
-
Place all non-sharp, contaminated solid waste (e.g., gloves, bench paper, weighing papers, contaminated PPE) into a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Label the container clearly as "Hazardous Waste: this compound."
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., from experiments, rinsing) in a dedicated, sealed, and chemically compatible hazardous waste container.
-
Do not overfill the container; leave adequate headspace.
-
Label the container with "Hazardous Waste: this compound" and list all chemical constituents, including solvents and their approximate concentrations.
-
-
Sharps Waste:
-
Dispose of all contaminated sharps (e.g., needles, scalpels, serological pipettes) directly into a designated, puncture-proof sharps container.
-
The sharps container must also be labeled as "Hazardous Chemical Waste."
-
-
Empty Containers:
-
Thoroughly rinse empty this compound containers (e.g., vials, bottles) three times with a suitable solvent.
-
Collect the first rinse as hazardous liquid waste. Subsequent rinses may also need to be collected depending on local regulations.
-
After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department.
-
III. On-Site Storage of Waste
-
Keep all hazardous waste containers tightly closed except when adding waste.
-
Store the labeled waste containers in a designated, secure secondary containment area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
IV. Final Disposal Method
The recommended method for the final destruction of this compound is incineration.
-
Contact EHS: Arrange for the collection of all this compound hazardous waste through your institution's EHS department or a licensed professional waste disposal service.
-
Incineration: The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This is the responsibility of the licensed disposal company.
-
Regulatory Compliance: Ensure that all disposal activities comply with applicable local, regional, and national regulations.
Emergency Spill Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and evacuate personnel to a safe location. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear all required PPE, including respiratory protection if necessary, before re-entering the area.
-
Contain and Clean:
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a suitable, closed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
This compound Disposal Workflow
The following diagram provides a logical workflow for the proper disposal of waste generated from research activities involving this compound.
Caption: Decision tree for the segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
